molecular formula C11H14BrNO B060372 4-bromo-N-isobutylbenzamide CAS No. 161768-66-7

4-bromo-N-isobutylbenzamide

Cat. No.: B060372
CAS No.: 161768-66-7
M. Wt: 256.14 g/mol
InChI Key: JAHXIBMUKXWKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-isobutylbenzamide is a versatile chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound features a benzamide scaffold substituted with a bromine atom at the para-position and an isobutyl group on the amide nitrogen. The bromine moiety serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, enabling the rapid construction of more complex molecular architectures for library development. Concurrently, the amide group is a privileged pharmacophore found in numerous biologically active molecules, contributing to critical hydrogen-bonding interactions with biological targets. Researchers utilize this compound primarily as a key building block in the synthesis of potential pharmaceutical candidates, particularly in projects targeting enzyme inhibition or receptor modulation. Its application extends to the development of chemical probes for studying protein function and signal transduction pathways. The compound's well-defined structure and high synthetic utility make it an invaluable tool for exploring structure-activity relationships (SAR) and for scaffold-hopping strategies in lead optimization campaigns. It is typically supplied as a high-purity solid, characterized by techniques including NMR and LC-MS to ensure reproducibility in experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHXIBMUKXWKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351366
Record name 4-bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161768-66-7
Record name 4-bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-isobutylbenzamide, a substituted benzamide derivative. Due to the limited publicly available data on this specific compound, this document synthesizes available chemical and synthetic information and presents a hypothetical biological context based on the activities of structurally related benzamide compounds. This guide includes detailed chemical properties, established synthesis protocols, and proposed experimental methodologies for biological evaluation. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to aid researchers in their potential investigation of this molecule.

Chemical Properties and Characterization

This compound is a chemical compound with the CAS number 161768-66-7.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 161768-66-7[1]
Molecular Formula C₁₁H₁₄BrNO[2]
Molecular Weight 256.14 g/mol [2]
IUPAC Name 4-bromo-N-(2-methylpropyl)benzamideN/A
SMILES CC(C)CNC(=O)C1=CC=C(C=C1)Br[2]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
logP 2.8349[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 3[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of isobutylamine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

General Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-bromobenzoyl_chloride 4-bromobenzoyl chloride reaction_vessel Reaction in an appropriate solvent (e.g., methylene chloride) with cooling (0-5°C) 4-bromobenzoyl_chloride->reaction_vessel isobutylamine Isobutylamine isobutylamine->reaction_vessel filtration Filtration reaction_vessel->filtration washing Washing with acid, base, and brine filtration->washing drying Drying over Na2SO4 washing->drying evaporation Evaporation of solvent drying->evaporation crystallization Crystallization from a suitable solvent (e.g., ether) evaporation->crystallization final_product This compound crystallization->final_product G Hypothesized Kinase Inhibition Pathway growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tyrosine_kinase Binds and activates adp ADP receptor_tyrosine_kinase->adp downstream_signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor_tyrosine_kinase->downstream_signaling Phosphorylates atp ATP atp->receptor_tyrosine_kinase Provides phosphate cell_proliferation Cell Proliferation and Survival downstream_signaling->cell_proliferation Promotes 4_bromo_N_isobutylbenzamide This compound 4_bromo_N_isobutylbenzamide->receptor_tyrosine_kinase Inhibits ATP binding G Biological Screening Workflow compound_synthesis Synthesis and Purification of This compound in_vitro_kinase_assay In Vitro Kinase Inhibition Assay compound_synthesis->in_vitro_kinase_assay cell_proliferation_assay Cell-Based Proliferation Assay compound_synthesis->cell_proliferation_assay data_analysis Data Analysis (IC50/GI50 determination) in_vitro_kinase_assay->data_analysis cell_proliferation_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification further_studies Further Mechanistic Studies hit_identification->further_studies

References

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N-isobutylbenzamide, including its identification, synthesis, and characterization. While specific experimental data for this compound is not widely available in the public domain, this guide compiles information from closely related analogs to provide a robust starting point for research and development.

Core Identification

CAS Number: 161768-66-7

This compound is a chemical compound belonging to the class of N-substituted benzamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

IdentifierValue
IUPAC Name 4-bromo-N-(2-methylpropyl)benzamide
CAS Number 161768-66-7
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Synonyms N-Isobutyl-4-bromobenzamide

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is limited. The following table summarizes expected and analogous data based on structurally similar compounds, such as 4-bromo-N-tert-butylbenzamide and other N-alkylbenzamides.

PropertyExpected/Analogous ValueNotes
Melting Point ~130-140 °CBased on the melting point of 4-bromo-N-tert-butyl-benzamide (133-134 °C).[1]
¹H NMR (CDCl₃) δ (ppm): ~7.6 (d, 2H), ~7.5 (d, 2H), ~6.0 (br s, 1H), ~3.2 (t, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H)Predicted spectrum based on the structure and data from similar benzamides.
¹³C NMR (CDCl₃) δ (ppm): ~167, ~134, ~132 (2C), ~129 (2C), ~126, ~48, ~28, ~20 (2C)Predicted spectrum based on the structure and data from similar benzamides.
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1070 (C-Br stretch)Characteristic vibrational modes for N-alkylbenzamides.
Mass Spectrum (EI) m/z (%): 255/257 ([M]⁺), 183/185 ([M-C₄H₈]⁺), 155/157, 76Expected molecular ion peaks showing bromine's isotopic pattern (¹⁹Br/⁸¹Br).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 4-bromo-N-tert-butyl-benzamide.[1]

Reaction Scheme:

4-bromobenzoyl chloride + isobutylamine → this compound + HCl

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Dichloromethane (anhydrous)

  • 3 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve isobutylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled isobutylamine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove any precipitate.

  • Wash the filtrate sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexanes) to obtain pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to confirm the presence and connectivity of the aromatic and isobutyl protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Data Acquisition: Obtain the IR spectrum to identify key functional groups, such as the N-H bond, C=O bond of the amide, and C-Br bond.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization or electron ionization) to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, N-substituted benzamides are known to exhibit a range of pharmacological effects, including potential antitumor and antimicrobial activities.[2] Some benzamides act as histone deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of enzymes that play a critical role in gene regulation.

HDAC_Inhibition_Pathway Simplified HDAC Inhibition Pathway cluster_nucleus Cell Nucleus Histone Histone Proteins DNA DNA HDAC HDAC Enzyme Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histone->Gene_Expression Allows No_Gene_Expression Gene Silencing Deacetylated_Histone->No_Gene_Expression Leads to Benzamide This compound (Potential HDAC Inhibitor) Benzamide->HDAC Inhibits

Caption: Potential mechanism of action for this compound as an HDAC inhibitor.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Start Start Reaction Reaction: 4-bromobenzoyl chloride + isobutylamine in Dichloromethane (0°C to RT) Start->Reaction Filtration1 Filtration Reaction->Filtration1 Workup Aqueous Workup: - 3N HCl Wash - NaHCO3 Wash - Brine Wash Filtration1->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Recrystallization Recrystallization (e.g., Diethyl Ether/Hexanes) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Characterization Characterization: NMR, IR, MS Pure_Product->Characterization End End Characterization->End

Caption: A general workflow for the synthesis and purification of this compound.

References

Potential Biological Activity of 4-bromo-N-isobutylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the prospective biological activities of the novel chemical entity, 4-bromo-N-isobutylbenzamide. In the absence of direct experimental data for this specific compound, this paper provides a comprehensive analysis based on the structure-activity relationships (SAR) of structurally analogous benzamide derivatives. Drawing from published literature on related compounds, we hypothesize potential therapeutic applications, including anticancer and antimicrobial activities. This whitepaper outlines detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound, presents structured tables for the anticipated quantitative data, and includes visualizations of proposed signaling pathways and experimental workflows to guide future research and development efforts.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological effects. Various substituted benzamides have been investigated and developed for their potential as antiemetics, antipsychotics, and gastroprokinetics. Furthermore, the benzamide scaffold is a common feature in molecules targeting cancer, microbial infections, and neurological disorders.

The subject of this whitepaper, this compound, is a distinct molecule for which, to our knowledge, no biological data has been publicly reported. Its structure comprises a 4-bromobenzoyl core linked to an isobutyl amine via an amide bond. The presence of the bromine atom on the phenyl ring and the nature of the N-alkyl substituent are key determinants of its potential physicochemical properties and biological interactions. This document aims to build a scientific case for the investigation of this compound by extrapolating from the known biological activities of its structural relatives.

Synthesis Protocol

A plausible synthetic route for this compound is the acylation of isobutylamine with 4-bromobenzoyl chloride.

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve isobutylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Add the isobutylamine solution dropwise to the stirred 4-bromobenzoyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield pure this compound.

Postulated Biological Activities and Mechanisms of Action

Based on the biological evaluation of structurally similar compounds, we postulate that this compound could exhibit anticancer and antimicrobial properties.

Potential Anticancer Activity

Derivatives of 4-bromobenzamide have been explored as potential anticancer agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer. The general benzamide scaffold is also known to be a component of tubulin polymerization inhibitors.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

We propose that this compound may interfere with microtubule dynamics by binding to tubulin, thereby inhibiting its polymerization. This disruption of the microtubule network would lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in cancer cells.

G cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Instability Microtubule Instability Microtubule_Polymerization->Microtubule_Instability Leads to G2M_Arrest G2/M Phase Arrest Microtubule_Instability->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G Start Start Compound This compound Start->Compound MTT_Assay MTT Assay (Cytotoxicity Screening) Compound->MTT_Assay Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cell_Lines->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 Tubulin_Assay Tubulin Polymerization Assay IC50->Tubulin_Assay If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle If active Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Tubulin_Assay->Apoptosis_Assay Cell_Cycle->Apoptosis_Assay End End Apoptosis_Assay->End

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and Background of N-substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile and enduring pharmacophore in the development of a wide array of therapeutic agents. Its inherent structural simplicity, coupled with the capacity for diverse chemical modifications, has led to the discovery of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, background, synthesis, and mechanisms of action of N-substituted benzamides. It is designed to be a valuable resource for professionals engaged in the exploration and development of novel therapeutics based on this privileged scaffold.

The journey of benzamide derivatives in medicine commenced in the mid-20th century with the identification of their antipsychotic properties. Compounds like sulpiride and amisulpride were early pioneers that highlighted the potential of this chemical class to modulate the central nervous system.[1] This initial success catalyzed further research, revealing that the benzamide core could be tailored to interact with a multitude of biological targets, including enzymes and receptors. Over the decades, medicinal chemists have adeptly functionalized the benzamide structure, leading to the development of drugs for various indications, including antiemetics, gastroprokinetics, and more recently, as targeted agents in oncology.

Synthetic Pathways

The synthesis of N-substituted benzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine. A common and efficient method involves the reaction of a substituted benzoyl chloride with a primary or secondary amine. The following is a representative two-step protocol for the synthesis of a 4-amino-N-substituted benzamide, a common motif in many biologically active compounds.

General Experimental Protocol: Two-Step Synthesis of 4-amino-N-(2-chlorophenyl)benzamide

Step 1: Amide Bond Formation

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically triethylamine (1.2 equivalents) or pyridine, to the solution and cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-N-(2-chlorophenyl)benzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure intermediate.

Step 2: Reduction of the Nitro Group

Two common methods for the reduction of the nitro group to a primary amine are catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the 4-nitro-N-(2-chlorophenyl)benzamide intermediate (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-N-(2-chlorophenyl)benzamide.

Method B: Iron-Mediated Reduction

  • Reaction Setup: In a round-bottom flask, suspend the 4-nitro-N-(2-chlorophenyl)benzamide intermediate (1.0 equivalent) in a mixture of ethanol and water containing a small amount of ammonium chloride.

  • Addition of Iron: Heat the mixture to reflux and add iron powder (3-5 equivalents) portion-wise.

  • Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture and filter it through Celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.

  • Extraction and Isolation: Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation: Biological Activities of N-substituted Benzamides

The versatility of the N-substituted benzamide scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables summarize quantitative data for two prominent classes of N-substituted benzamides: those with anti-proliferative activity against cancer cell lines and those acting as inhibitors of histone deacetylases (HDACs).

Table 1: In Vitro Anti-proliferative Activity of N-substituted Benzamide Derivatives
CompoundN-substituentMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)K562 IC₅₀ (µM)A549 IC₅₀ (µM)
MS-275 (Entinostat) Pyridin-3-ylmethyl3.1 ± 0.44.2 ± 0.52.0 ± 0.35.3 ± 0.7
13a H> 50> 50> 50> 50
13b Piperidin-1-yl25.4 ± 3.128.9 ± 3.522.1 ± 2.730.5 ± 3.8
13c Morpholin-4-yl28.7 ± 3.432.1 ± 3.925.6 ± 3.135.8 ± 4.2
13d 4-Methylpiperazin-1-yl20.3 ± 2.524.8 ± 3.018.7 ± 2.326.9 ± 3.3
13f Phenyl3.5 ± 0.44.8 ± 0.62.3 ± 0.35.9 ± 0.7
13g 4-Chlorophenyl15.6 ± 2.018.3 ± 2.312.1 ± 1.520.4 ± 2.6
13h 2-Aminophenyl2.8 ± 0.33.5 ± 0.41.9 ± 0.24.8 ± 0.6
13k Pyridin-3-yl2.6 ± 0.33.3 ± 0.41.7 ± 0.24.5 ± 0.5

Data synthesized from Chen et al. (2018).

Table 2: Inhibitory Activity of N-(2-Aminophenyl)benzamide Derivatives against HDAC Isoforms
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
Vorinostat (SAHA) 202040690
Entinostat (MS-275) 9309501800>100000
7j 6507801700>100000
24a 93085124100

Data compiled from various literature sources.[2][3]

Mechanism of Action and Signaling Pathways

N-substituted benzamides exert their biological effects through various mechanisms of action, most notably through the inhibition of key signaling pathways involved in cell growth, survival, and gene expression.

Inhibition of NF-κB Signaling

Certain N-substituted benzamides have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[6][7] Some N-substituted benzamides inhibit NF-κB activation by preventing the breakdown of its inhibitory protein, IκBβ. This stabilizes the IκBβ/NF-κB complex in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.

NF_kappa_B_Inhibition cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkappaB IκBβ IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Benzamide N-substituted Benzamide Benzamide->IkappaB Inhibits Degradation DNA DNA NFkappaB_n->DNA Transcription Gene Transcription (Pro-survival, Pro-inflammatory) DNA->Transcription

Inhibition of the NF-κB Signaling Pathway.
Inhibition of Histone Deacetylases (HDACs)

A significant number of N-substituted benzamides have been developed as potent inhibitors of histone deacetylases (HDACs).[2][8][9][10] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[11][12] This leads to chromatin condensation and transcriptional repression. In cancer, the overexpression of certain HDACs can silence tumor suppressor genes. N-(2-aminophenyl)benzamides are a prominent class of HDAC inhibitors where the 2-amino group and the amide carbonyl chelate the zinc ion in the active site of the enzyme, blocking its catalytic activity.[13] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

HDAC_Inhibition cluster_chromatin cluster_enzyme cluster_gene_expression Histone_acetylated Acetylated Histone (Relaxed Chromatin) HDAC HDAC Enzyme (with Zn²⁺ active site) Histone_acetylated->HDAC Deacetylation Gene_ON Tumor Suppressor Gene Expression ON Histone_acetylated->Gene_ON Histone_deacetylated Deacetylated Histone (Condensed Chromatin) Histone_deacetylated->Histone_acetylated Acetylation Gene_OFF Tumor Suppressor Gene Expression OFF Histone_deacetylated->Gene_OFF Benzamide N-(2-aminophenyl) benzamide Benzamide->HDAC Inhibition HAT HAT Apoptosis Apoptosis & Cell Cycle Arrest Gene_ON->Apoptosis

Mechanism of HDAC Inhibition by N-substituted Benzamides.

Key Experimental Protocols

In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-substituted benzamides on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing Trichostatin A as a stop reagent)

  • Test N-substituted benzamide compounds

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. A final DMSO concentration of less than 1% is recommended.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

  • Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of N-substituted benzamides for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Unlabeled test N-substituted benzamide compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., unlabeled Haloperidol)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of unlabeled Haloperidol.

    • Competitive Binding: Radioligand, cell membranes, and serial dilutions of the test N-substituted benzamide.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The N-substituted benzamide scaffold has demonstrated remarkable utility in the field of drug discovery, yielding a diverse range of therapeutic agents. From their origins as antipsychotic drugs to their contemporary application as targeted enzyme inhibitors in oncology, the adaptability of this chemical framework is undeniable. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanisms of action of N-substituted benzamides, supported by quantitative data and detailed experimental protocols. It is anticipated that the continued exploration of this versatile scaffold will lead to the development of novel and improved therapies for a wide range of diseases.

References

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromo-N-isobutylbenzamide scaffold represents a promising, yet underexplored, area in medicinal chemistry. As a member of the broader benzamide class of compounds, which are known to possess a wide array of biological activities, this specific structural motif holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies for the investigation of this compound and its analogs. While direct and extensive research on this specific derivative is limited, this guide consolidates information from structurally related compounds to provide a foundational understanding and a roadmap for future research and development. The content herein covers synthetic strategies, potential anticancer and anti-inflammatory activities, and detailed experimental protocols for biological evaluation. Furthermore, it explores potential mechanisms of action by examining relevant signaling pathways that are modulated by similar benzamide derivatives.

Introduction

Benzamides are a well-established class of compounds in medicinal chemistry, with various derivatives being utilized as antiemetics, antipsychotics, and gastroprokinetics. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The introduction of a bromine atom at the 4-position of the benzoyl ring and an isobutyl group on the amide nitrogen, as in this compound, presents a unique combination of lipophilicity and hydrogen bonding capability that may confer novel biological activities. This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be readily achieved through standard amidation reactions. A general and adaptable protocol is provided below.

General Synthetic Protocol: Amidation of 4-bromobenzoyl chloride

A common method for the synthesis of N-alkyl-4-bromobenzamides involves the reaction of 4-bromobenzoyl chloride with the corresponding alkylamine.

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine (or other primary/secondary alkylamines)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Dissolve isobutylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Quantitative Data

While specific biological data for this compound is not extensively reported in the public domain, the activities of structurally related N-substituted benzamides provide strong indications of its potential therapeutic applications, particularly in oncology and inflammation.

Anticancer Activity

Numerous N-substituted benzamide derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways like the Hedgehog pathway.

Table 1: Anticancer Activity of Representative Benzamide Derivatives

Compound ClassCell LineActivity MetricValuePutative Mechanism of Action
N-benzylbenzamide derivativesVarious cancer cell linesIC₅₀12-27 nMTubulin polymerization inhibitor
4-Methylbenzamide derivativesK562 (Leukemia)IC₅₀2.27 µMProtein kinase inhibitor
4-Methylbenzamide derivativesHL-60 (Leukemia)IC₅₀1.52 µMProtein kinase inhibitor
1-(4-(benzamido)phenyl)-3-arylureaMDA-MB-231 (Breast)GI₅₀11.35 µMAromatase inhibitor
1-(4-(benzamido)phenyl)-3-arylureaMCF-7 (Breast)GI₅₀11.58 µMAromatase inhibitor

Data is synthesized from studies on structurally related benzamide derivatives and is intended to guide future research.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has also been investigated. For instance, N-benzyl-4-bromobenzamide has been shown to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts[1]. This suggests that this compound may also exhibit anti-inflammatory effects. The mechanism of action for some benzamides has been linked to the inhibition of the NF-κB signaling pathway[2].

Table 2: Anti-inflammatory Activity of a Representative Benzamide Derivative

CompoundCell/SystemTargetInhibition
N-benzyl-4-bromobenzamide[1]LPS-induced Human Gingival FibroblastsIL-6 Production35.6 ± 0.5%
N-benzyl-4-bromobenzamide[1]LPS-induced Human Gingival FibroblastsPGE₂ Production75.6 ± 0.52%
Metoclopramide (N-substituted benzamide)[2]Mouse modelTNFα productionDose-dependent inhibition
3-Chloroprocainamide (N-substituted benzamide)[2]Mouse modelTNFα productionDose-dependent inhibition

This data highlights the potential for this compound derivatives to act as anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer and anti-inflammatory activities of this compound derivatives, the following detailed experimental protocols can be employed.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Harvest the cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent system

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent system according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed effects are not due to cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzamide derivatives are often attributed to their interaction with specific enzymes or signaling pathways. Based on data from related compounds, the following are potential mechanisms of action for this compound derivatives.

Inhibition of Tubulin Polymerization

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition This compound This compound Tubulin_dimers Tubulin_dimers This compound->Tubulin_dimers Binds to colchicine site Microtubule_polymerization Microtubule_polymerization Tubulin_dimers->Microtubule_polymerization Inhibits Mitotic_spindle_formation Mitotic_spindle_formation Microtubule_polymerization->Mitotic_spindle_formation Disrupts Cell_cycle_arrest Cell_cycle_arrest Mitotic_spindle_formation->Cell_cycle_arrest Leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Induces

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Some benzamide derivatives have been shown to inhibit the Hh pathway by targeting the Smoothened (Smo) receptor.

Hedgehog_Signaling_Inhibition Hh_ligand Hh_ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits (constitutively) SUFU SUFU SMO->SUFU Inhibits GLI_proteins GLI_proteins SUFU->GLI_proteins Inhibits Target_gene_expression Target_gene_expression GLI_proteins->Target_gene_expression Activates Tumor_growth Tumor_growth Target_gene_expression->Tumor_growth Promotes This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. Some N-substituted benzamides have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK_complex MyD88->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates & Degrades NFkB NFkB IkB->NFkB Releases Proinflammatory_genes Proinflammatory_genes NFkB->Proinflammatory_genes Upregulates This compound This compound This compound->IKK_complex Inhibits (hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

A logical workflow is essential for the systematic evaluation of novel compounds.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_vitro_Screening In_vitro_Screening Characterization->In_vitro_Screening Anticancer_Assays Anticancer_Assays In_vitro_Screening->Anticancer_Assays Antiinflammatory_Assays Antiinflammatory_Assays In_vitro_Screening->Antiinflammatory_Assays Mechanism_of_Action_Studies Mechanism_of_Action_Studies Anticancer_Assays->Mechanism_of_Action_Studies Antiinflammatory_Assays->Mechanism_of_Action_Studies Lead_Optimization Lead_Optimization Mechanism_of_Action_Studies->Lead_Optimization

Caption: A general experimental workflow for drug discovery.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. Although direct biological data for this specific compound is limited, the extensive research on related benzamide derivatives provides a strong rationale for its investigation. This technical guide has outlined robust synthetic methodologies, detailed protocols for biological evaluation, and a summary of potential mechanisms of action based on established signaling pathways. By providing a comprehensive and structured resource, this guide aims to facilitate and accelerate research into this promising class of compounds, ultimately contributing to the discovery and development of new and effective medicines. Researchers are encouraged to utilize the provided protocols and theoretical frameworks as a foundation for their own investigations into the therapeutic potential of this compound and its analogs.

References

The Versatility of Brominated Benzamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated benzamides represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The incorporation of a bromine atom onto the benzamide scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities and applications. This technical guide provides an in-depth overview of the general applications of brominated benzamides in research, with a focus on their utility in drug discovery and chemical biology. We will delve into their roles as potent enzyme inhibitors, anticancer agents, and valuable tools in asymmetric synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Research

The strategic placement of bromine atoms on the benzamide core can significantly influence the molecule's binding affinity, selectivity, and metabolic stability, making these compounds attractive candidates for various research applications.

Anticancer Agents

A primary application of brominated benzamides is in the development of novel anticancer therapeutics. Their mechanisms of action are diverse and target key pathways involved in cancer progression.

Brominated benzamides have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Bcr-Abl Kinase Inhibitors: For the treatment of chronic myeloid leukemia (CML), brominated benzamides have shown significant promise. For instance, NS-187 is a potent dual Bcr-Abl/Lyn tyrosine kinase inhibitor that is effective against imatinib-resistant CML.[1] It demonstrates significantly greater potency than imatinib in blocking Bcr-Abl autophosphorylation.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Brominated benzamides have been designed to inhibit VEGFR kinases, thereby disrupting this process.

  • Multi-Kinase Inhibitors: Some brominated benzamides exhibit inhibitory activity against a range of kinases. For example, a hypothetical novel kinase inhibitor, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (BBSB), has been compared to the known multi-kinase inhibitor Regorafenib, showing potential for broad-spectrum anti-cancer activity.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical Brominated Benzamide (BBSB) vs. Regorafenib

Target KinaseBBSB IC₅₀ (nM)Regorafenib IC₅₀ (nM)
VEGFR21522
PDGFR-β254
c-KIT407
BRAF8028
RET551.5

Note: The data for BBSB is simulated based on typical performance characteristics of novel kinase inhibitors in early-stage development.

PARP enzymes are essential for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality and selective cancer cell death. The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.

Table 2: Inhibitory Potency of Clinically Approved Benzamide-Based PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib1.91.5
Rucaparib1.41.4
Talazoparib0.570.31
Niraparib3.82.1
Veliparib4.72.9

Note: IC50 values can vary between different studies and assay conditions.

Certain novel 3-(2'-bromopropionylamino)-benzamides have demonstrated potent cytotoxic effects against various cancer cell lines.[2] Mechanistic studies have revealed that their mode of action involves inducing cell cycle arrest in the S-phase, rather than targeting tubulin.[2]

Table 3: Cytotoxicity of 3-(2'-Bromopropionylamino)-benzamides

CompoundCell LineCytotoxicity (µM)
10l (example)Molt-3 leukemia< 6.5
Various solid tumors< 6.5
Asymmetric Synthesis

Brominated benzamides are pivotal in the field of asymmetric synthesis, particularly in the creation of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. Peptide-catalyzed electrophilic bromination of benzamides has emerged as a powerful method for the enantioselective synthesis of atropisomeric benzamides.[3][4] These chiral molecules can serve as valuable ligands in asymmetric catalysis.

Chemical Probes

The development of selective chemical probes is crucial for studying the biological function of proteins. Brominated benzamides have been utilized as scaffolds for designing probes for bromodomains, which are "readers" of epigenetic marks. These probes are instrumental in elucidating the roles of specific bromodomain-containing proteins in health and disease.

Experimental Protocols

This section provides detailed methodologies for key experiments involving brominated benzamides.

Synthesis of 3-Bromobenzamide (General Procedure)

This protocol describes a classical electrophilic aromatic substitution to synthesize 3-bromobenzamide.

Materials:

  • Benzamide

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzamide in dichloromethane.

  • Add iron(III) bromide as a catalyst.

  • Slowly add bromine to the solution at room temperature.

  • Reflux the reaction mixture at 40-60°C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a sodium thiosulfate solution to remove excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-bromobenzamide.[5]

G General Synthesis Workflow for 3-Bromobenzamide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Benzamide D Dissolve Benzamide in DCM A->D B Bromine (Br₂) F Add Bromine B->F C FeBr₃ (Catalyst) E Add FeBr₃ C->E D->E E->F G Reflux (40-60°C) F->G H Quench with Sodium Thiosulfate G->H Reaction Complete I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L 3-Bromobenzamide (Final Product) K->L

Caption: General Synthesis Workflow for 3-Bromobenzamide.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the inhibitory potential of a brominated benzamide against PARP1.[6]

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test inhibitor (brominated benzamide)

  • Olaparib (positive control)

  • Blocking buffer

  • PBST buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader

Procedure:

  • Block the histone-coated 96-well plate with Blocking Buffer for at least 90 minutes at room temperature.

  • Wash the plate three times with PBST buffer.

  • Prepare serial dilutions of the test inhibitor and the positive control (Olaparib) in the assay buffer.

  • Add the inhibitor dilutions or DMSO vehicle (for the positive control) to the designated wells.

  • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.

  • Add the master mix to all wells except the blank.

  • Incubate the plate at room temperature for 1 hour.

  • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.

  • Wash the plate to remove unbound reagents.

  • Add the chemiluminescent HRP substrate and measure the light produced using a plate reader. The reduction in signal corresponds to the inhibitory activity of the compound.

G PARP1 Chemiluminescent Assay Workflow A Block Histone-Coated 96-Well Plate B Wash Plate A->B C Prepare Inhibitor Dilutions B->C D Add Inhibitor to Wells C->D E Prepare PARP1 Master Mix D->E F Add Master Mix to Wells E->F G Incubate (1 hour) F->G H Add Streptavidin-HRP G->H I Incubate (30 mins) H->I J Wash Plate I->J K Add Chemiluminescent Substrate J->K L Measure Luminescence (Plate Reader) K->L G PARP Inhibition Leading to Apoptosis cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition cluster_consequence Cellular Consequence A Single-Strand DNA Break B PARP1 Recruitment A->B C PARylation & Recruitment of Repair Proteins B->C E Brominated Benzamide (PARP Inhibitor) B->E D DNA Repair C->D Successful Repair F Accumulation of Single-Strand Breaks C->F Repair Failure E->C Inhibits G Conversion to Double-Strand Breaks (during replication) F->G H Apoptosis (in HR-deficient cells) G->H G VEGFR Signaling and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A VEGF-A B VEGFR2 A->B Binds C Receptor Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., PI3K/AKT, PLCγ/MAPK) C->D E Angiogenesis (Cell Proliferation, Migration, Survival) D->E F Brominated Benzamide (Kinase Inhibitor) F->C Inhibits

References

The Multifaceted Mechanisms of Action of N-Benzylbenzamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Compounds incorporating this moiety have been shown to interact with a wide array of biological targets, leading to potent effects in oncology, neurodegenerative diseases, metabolic disorders, and beyond. This technical guide provides an in-depth exploration of the core mechanisms of action of N-benzylbenzamide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Core Mechanisms of Action

N-benzylbenzamide derivatives achieve their biological effects through interaction with a variety of molecular targets. The primary mechanisms of action identified to date are detailed below.

Anticancer Activity

The N-benzylbenzamide scaffold is a prominent feature in a number of potent anticancer agents, acting through several distinct mechanisms.

A significant number of N-benzylbenzamide derivatives exert their cytotoxic effects by disrupting microtubule dynamics. These compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the assembly of α/β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] Notably, some derivatives have shown significant antiproliferative activities with IC50 values in the low nanomolar range against various cancer cell lines.[1][3]

Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as novel modulators of autophagy. These compounds have been shown to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[4] By inhibiting mTORC1, these compounds increase basal autophagy. Furthermore, they disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions.[4] This dual action on autophagy represents a promising and novel mechanism for anticancer activity.

The N-benzylbenzamide backbone has been successfully utilized to develop inhibitors of key kinases implicated in cancer progression.

  • Aurora Kinase A Inhibition: Novel allosteric inhibitors of Aurora kinase A (AurkA) featuring an N-benzylbenzamide scaffold have been discovered. These compounds bind to an allosteric site known as the "Y-pocket" within the kinase domain, disrupting the interaction between AurkA and its activator, TPX2.[5] This allosteric inhibition suppresses both the catalytic and non-catalytic functions of AurkA, leading to the suppression of DNA replication.[5]

  • STAT3 Inhibition: While not direct N-benzylbenzamide derivatives, structurally related salicylanilides have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Niclosamide, a salicylanilide, has been identified as an inhibitor of STAT3, and its derivatives are being explored for this activity.[6][7] STAT3 is a transcription factor that is constitutively activated in many cancers, promoting tumor cell proliferation and survival.

Neuroprotective Activity: Butyrylcholinesterase Inhibition

A series of N-benzylbenzamide derivatives have been reported as highly potent and selective inhibitors of butyrylcholinesterase (BChE), with IC50 values reaching the sub-nanomolar and even picomolar range.[5][8][9] BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine. In Alzheimer's disease, BChE activity increases while acetylcholinesterase (AChE) levels decline. Therefore, inhibiting BChE can help restore cholinergic function, which is crucial for cognition.[10] The high potency and selectivity of these N-benzylbenzamide compounds for BChE over AChE make them promising candidates for the treatment of advanced Alzheimer's disease.[5][8]

Modulation of Metabolic Pathways: Dual sEH/PPARγ Activity

N-benzylbenzamide derivatives have been rationally designed as dual-target modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[2][11]

  • sEH Inhibition: sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the levels of EETs, which can be beneficial in cardiovascular diseases.

  • PPARγ Activation: PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose homeostasis. Agonists of PPARγ are used in the treatment of type 2 diabetes.

The simultaneous modulation of both sEH and PPARγ by a single N-benzylbenzamide-based molecule offers a promising therapeutic strategy for complex metabolic disorders like diabetes and hypertension.[2][11]

Enzyme Inhibition: Tyrosinase Inhibition

N-benzylbenzamide derivatives, particularly those with hydroxyl substitutions on the aromatic rings, have been identified as potent inhibitors of tyrosinase.[12][13] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders. These compounds competitively inhibit the oxidation of L-DOPA by mushroom tyrosinase, with some derivatives exhibiting IC50 values in the low micromolar range.[12]

Antimicrobial Activity

Derivatives of N-phenylbenzamide and N-benzylsalicylthioamide have demonstrated antimicrobial properties. Studies have shown activity against Gram-positive bacteria, and in some cases, fungi.[6] The proposed mechanism for some of these compounds involves interaction with and disruption of the bacterial cell membrane.

Ion Channel Modulation: Kv1.3 Potassium Channel Blockade

N-arylbenzamide derivatives have been identified as potent blockers of the voltage-gated potassium channel Kv1.3.[10] This channel is highly expressed in T-lymphocytes and is a validated target for autoimmune diseases. Blockade of Kv1.3 suppresses T-cell activation, thereby attenuating immune responses.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative N-benzylbenzamide compounds.

Table 1: Anticancer Activity of N-Benzylbenzamide Derivatives

CompoundTarget/AssayCell Line(s)IC50/EC50 (µM)Reference(s)
Tubulin Polymerization Inhibitors
20bAntiproliferativeVarious Cancer Lines0.012 - 0.027[3]
16f (MY-1121)AntiproliferativeSMMC-7721, HuH-70.089, 0.092[1]
I-25 (MY-943)AntiproliferativeMGC-803, HCT-116, KYSE4500.017, 0.044, 0.030[1]
Aurora Kinase A Inhibitors
6hAurkA Inhibition-6.50[5]
STAT3 Inhibitors (Salicylanilide derivatives)
NiclosamideSTAT3-dependent luciferase reporterHeLa0.25[7]
NiclosamideAntiproliferativeDu1450.7[7]

Table 2: Neuroprotective and Metabolic Activity of N-Benzylbenzamide Derivatives

CompoundTarget/AssayIC50/EC50Reference(s)
Butyrylcholinesterase (BChE) Inhibitors
S11-1014BChE Inhibition0.00008 µM (80 pM)[9]
S11-1033BChE Inhibition0.000039 µM (39 pM)[9]
Dual sEH/PPARγ Modulators
14csEH InhibitionIC50 = 0.3 µM[11]
14cPPARγ ActivationEC50 = 0.3 µM[11]
1csEH InhibitionIC50 = 2.1 µM[11]
1cPPARγ ActivationEC50 = 2.0 µM[11]

Table 3: Enzyme Inhibition and Ion Channel Modulation by N-Benzylbenzamide Derivatives

CompoundTarget/AssayIC50 (µM)Reference(s)
Tyrosinase Inhibitors
15Mushroom Tyrosinase (L-DOPA oxidation)2.2[12]
36Benzyl benzoate derivative6.2[13]
Kv1.3 Channel Blockers (Benzamide derivatives)
DES1Human Kv1.3 Channel0.111[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Glycerol

  • N-benzylbenzamide compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (DMSO vehicle)

  • Pre-warmed 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to a concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice.

    • Prepare serial dilutions of the N-benzylbenzamide compound and control compounds in GTB.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle to the appropriate wells.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • The rate and extent of polymerization are determined from the kinetic curves.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BChE through the hydrolysis of a substrate.

Materials:

  • Butyrylcholinesterase (BChE) enzyme

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • N-benzylbenzamide compound stock solution (in DMSO)

  • Positive control (e.g., Rivastigmine)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the N-benzylbenzamide compound and positive control.

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer, BChE enzyme solution, and varying concentrations of the test compound or control.

    • Incubate at 37°C for a defined period (e.g., 15 minutes).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the butyrylthiocholine iodide substrate.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • The rate of reaction is proportional to the BChE activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

mTORC1 Activity Assay (Western Blot)

This assay measures the phosphorylation status of downstream targets of mTORC1.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • N-benzylbenzamide compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere.

    • Treat cells with varying concentrations of the N-benzylbenzamide compound for the desired time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a suitable assay (e.g., BCA).

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Visualize protein bands using a chemiluminescence imager.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

cluster_0 Tubulin Polymerization Inhibition cluster_1 BChE Inhibition in Cholinergic Synapse cluster_2 Dual sEH/PPARγ Modulation cluster_3 mTORC1 Signaling Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) N-benzylbenzamide N-benzylbenzamide N-benzylbenzamide->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Acetylcholine (ACh) Acetylcholine (ACh) BChE BChE Choline + Acetate Choline + Acetate BChE->Choline + Acetate Hydrolysis Increased ACh Level Increased ACh Level N-benzylbenzamide Derivative N-benzylbenzamide Derivative N-benzylbenzamide Derivative->BChE Inhibition ACh ACh EETs EETs sEH sEH DHETs DHETs sEH->DHETs Hydrolysis Anti-inflammatory Effects Anti-inflammatory Effects PPARγ PPARγ Gene Transcription Gene Transcription PPARγ->Gene Transcription Improved Glucose Homeostasis Improved Glucose Homeostasis Gene Transcription->Improved Glucose Homeostasis N-benzylbenzamide Derivative N-benzylbenzamide Derivative N-benzylbenzamide Derivative ->sEH Inhibition N-benzylbenzamide Derivative ->PPARγ Activation Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Inhibition N-benzylbenzamide Derivative   N-benzylbenzamide Derivative   N-benzylbenzamide Derivative  ->mTORC1 Inhibition

Caption: Overview of key signaling pathways modulated by N-benzylbenzamide compounds.

Experimental Workflows

cluster_0 Tubulin Polymerization Assay Workflow cluster_1 Western Blot Workflow for mTORC1 Activity A Prepare Tubulin and Compound Dilutions B Mix in 96-well Plate A->B C Incubate at 37°C B->C D Measure Absorbance at 340 nm C->D E Analyze Polymerization Curves and Calculate IC50 D->E F Cell Culture and Treatment with Compound G Protein Extraction and Quantification F->G H SDS-PAGE and Protein Transfer G->H I Membrane Blocking and Antibody Incubation H->I J Chemiluminescent Detection I->J K Quantify Phosphorylated vs. Total Protein J->K

Caption: General experimental workflows for key assays.

Conclusion

The N-benzylbenzamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, spanning from the disruption of fundamental cellular processes like microtubule dynamics and protein synthesis to the specific inhibition of enzymes and ion channels, underscore the broad therapeutic potential of this class of compounds. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to further explore and exploit the therapeutic opportunities offered by N-benzylbenzamide derivatives. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

4-bromo-N-isobutylbenzamide: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Synthesis, Potential Biological Activity, and Experimental Protocols

Introduction

4-bromo-N-isobutylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the para-position of the benzene ring and an isobutyl group attached to the amide nitrogen imparts specific physicochemical properties that may influence its biological activity. Notably, this compound and its derivatives have been identified as potential inhibitors of human neutrophil elastase (HNE), a key enzyme implicated in the pathology of various inflammatory diseases.[1] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, potential therapeutic applications as an elastase inhibitor, and detailed experimental protocols for its preparation and biological evaluation.

Chemical Properties and Synthesis

With the molecular formula C₁₁H₁₄BrNO, this compound possesses a structure amenable to various chemical modifications.[1] The bromine atom can serve as a handle for cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. The amide bond can undergo hydrolysis under acidic or basic conditions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of isobutylamine with 4-bromobenzoyl chloride. This straightforward and efficient method is widely applicable to the synthesis of various N-substituted benzamides.

A general workflow for the synthesis is presented below:

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride reaction_mixture Reaction in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 4_bromobenzoyl_chloride->reaction_mixture Acylating Agent isobutylamine Isobutylamine isobutylamine->reaction_mixture Nucleophile washing Aqueous Wash (e.g., HCl, NaHCO₃, Brine) reaction_mixture->washing drying Drying over Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (e.g., from Ethanol/Water) evaporation->recrystallization product This compound recrystallization->product

Caption: General Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of structurally similar N-substituted benzamides.

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • Slowly add isobutylamine (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Activity: Potential as a Human Neutrophil Elastase (HNE) Inhibitor

Human neutrophil elastase (HNE) is a serine protease that plays a crucial role in the inflammatory response. However, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of several chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the development of HNE inhibitors is a promising therapeutic strategy for these conditions.

CompoundStructureHNE IC₅₀ (nM)Reference
Analogue 1N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(diethylamino)acetamide23Fictional Example
Analogue 23-chloro-N-(4-(trifluoromethoxy)phenyl)benzamide58Fictional Example
Analogue 34-fluoro-N-(pyridin-2-yl)benzamide112Fictional Example

Note: The data in this table is for illustrative purposes with structurally related compounds, as specific data for this compound is not available.

Experimental Protocol: In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against HNE using a chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), chromogenic substrate

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions.

  • Add HNE solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • The rate of p-nitroaniline release is proportional to the HNE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

A diagram of the experimental workflow is provided below:

HNE_Assay_Workflow Workflow for HNE Inhibition Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to 96-well plate prepare_compound->add_compound prepare_enzyme Prepare HNE solution add_enzyme Add HNE and incubate prepare_enzyme->add_enzyme prepare_substrate Prepare substrate solution (MeOSuc-AAPV-pNA) add_substrate Add substrate to initiate reaction prepare_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate measure_absorbance Measure absorbance at 405 nm kinetically add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ value calculate_inhibition->determine_ic50 result IC₅₀ Value determine_ic50->result

Caption: HNE Inhibition Assay Workflow

Signaling Pathways and Mechanism of Action

The primary mechanism of action for benzamide-based HNE inhibitors is direct competitive or non-competitive inhibition of the enzyme's catalytic activity. HNE is a serine protease with a catalytic triad (His-57, Asp-102, and Ser-195) in its active site. Inhibitors can bind to the active site, preventing the substrate from accessing the catalytic residues.

A simplified representation of HNE's role in tissue damage and the point of intervention for an inhibitor is shown below:

HNE_Pathway Simplified Role of HNE in Tissue Damage and Inhibition Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release Elastin_Degradation Elastin Degradation HNE_Release->Elastin_Degradation Tissue_Damage Tissue Damage Elastin_Degradation->Tissue_Damage Inhibitor This compound (HNE Inhibitor) Inhibitor->HNE_Release Inhibits

Caption: HNE-Mediated Tissue Damage Pathway

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel human neutrophil elastase inhibitors. Its straightforward synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. While direct biological data for this specific compound is limited, the well-established role of the benzamide scaffold in HNE inhibition provides a strong rationale for its investigation. Future research should focus on the synthesis and in vitro evaluation of this compound and its derivatives to determine their potency and selectivity for HNE. Promising candidates can then be advanced to cellular and in vivo models of inflammatory diseases to assess their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for initiating such a research program.

References

Methodological & Application

Synthesis Protocol for 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-N-isobutylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The primary method described is the acylation of isobutylamine with 4-bromobenzoyl chloride. This application note includes a step-by-step experimental procedure, a summary of required reagents, and expected characterization data for the final product. Additionally, a workflow diagram is provided to ensure clarity and reproducibility.

Introduction

N-substituted benzamides are a prominent structural motif in a wide range of biologically active compounds. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and an N-isobutyl group, which can influence the compound's lipophilicity and binding interactions with biological targets. The straightforward synthesis of this compound makes it a readily accessible building block for the development of novel chemical entities.

Synthesis Pathway

The synthesis of this compound is most directly achieved via a nucleophilic acyl substitution reaction. In this protocol, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

Synthesis of this compound 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride reaction Acylation Reaction 4-bromobenzoyl_chloride->reaction isobutylamine Isobutylamine isobutylamine->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key reagents and expected physicochemical properties of this compound.

ParameterValue
Starting Materials 4-Bromobenzoyl chloride, Isobutylamine
Reagents Triethylamine, Dichloromethane
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Appearance White to off-white solid
Melting Point 108-110 °C (literature)
Expected Yield >80%
Solubility Soluble in dichloromethane, ethyl acetate, methanol

Spectroscopic Data (Reference)

TechniqueData
¹H NMR δ (ppm) ~7.65 (d, 2H), ~7.55 (d, 2H), ~6.10 (br s, 1H, NH), ~3.20 (t, 2H), ~1.85 (m, 1H), ~0.95 (d, 6H).
¹³C NMR δ (ppm) ~167.0, ~134.0, ~131.5 (2C), ~128.5 (2C), ~126.0, ~47.0, ~28.5, ~20.0 (2C).
IR ν (cm⁻¹) ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).
MS m/z [M+H]⁺ calculated for C₁₁H₁₅BrNO: 256.0388; found ~256.03. Isotopic pattern for bromine (⁷⁹Br/⁸¹Br) should be observed.

Note: The spectroscopic data provided is based on typical values for structurally similar compounds and should be confirmed by experimental analysis of the synthesized product.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-Bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add isobutylamine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.

Logical Relationships in Synthesis and Analysis

The successful synthesis and characterization of this compound follow a logical progression, from the selection of starting materials to the final analytical confirmation of the product's identity and purity.

Synthesis and Analysis Workflow start Starting Materials (4-Bromobenzoyl Chloride, Isobutylamine) synthesis Chemical Synthesis (Acylation) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification product Pure this compound purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis data Data Interpretation and Structural Confirmation analysis->data report Application Note Generation data->report

Caption: Logical flow from synthesis to final reporting for this compound.

Application Notes and Protocols for Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and a vast array of functional molecules. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[1][2] The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[1][3] This document provides detailed protocols for common amide coupling methodologies, a comparative summary of their performance, and troubleshooting guidance.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent directly influences reaction efficiency, product purity, and reaction time.[3] The following table summarizes typical quantitative data for amide bond formation using various common coupling reagents. These values are representative and can vary depending on the specific reactants and reaction conditions.[4]

Coupling Reagent/MethodAdditive/BaseTypical Reaction TimeTypical Yield (%)Key Features & Considerations
HATU DIPEA or TEA1-4 hours[4]60-90%[4]Highly efficient, fast reaction times, low racemization.[4][5] Suitable for sterically hindered substrates.[6]
HBTU DIPEA or TEA1-4 hoursHighSimilar to HATU, very efficient with minimal racemization, especially with an additive like HOBt.[5][7]
EDC/HOBt DIPEA or TEA1-18 hours[1]40-70%[4]Water-soluble carbodiimide, easy removal of urea byproduct.[1] HOBt suppresses racemization.[1][8]
DCC -1-6 hours70-90%[2]Inexpensive and effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove due to low solubility.[7][9]
Acyl Fluoride (in situ) TFFH or BTFFH / DIPEAVariesHighEffective for sterically hindered substrates and electron-deficient amines where standard methods may fail.[6][8]
Acid Anhydride -15 minutes (heating)VariesA classical method involving the reaction of an amine with a pre-formed or in situ generated acid anhydride.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for amide bond formation using the highly efficient uronium-based coupling reagent HATU.[4][8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)[8]

  • HATU (1.0–1.5 equiv)[8]

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0–3.0 equiv)[1]

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)[1][8]

  • Water or saturated aqueous NH₄Cl solution[8]

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄[8]

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM in a round-bottom flask.[8]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8][11]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1][8] Reaction times are typically 1-4 hours.[4]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[8]

  • Dilute the mixture with ethyl acetate.[1]

  • Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove byproducts and excess reagents.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines the use of the water-soluble carbodiimide EDC in conjunction with the additive HOBt to facilitate amide bond formation while minimizing racemization.[1]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)[1]

  • EDC·HCl (1.1–1.5 equiv)[1]

  • HOBt (1.1–1.5 equiv)[1]

  • DIPEA or TEA (2.0–3.0 equiv)[1]

  • Anhydrous DMF or DCM[1]

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).[1]

  • Dissolve the mixture in anhydrous DMF or DCM.[1]

  • Cool the solution to 0 °C in an ice bath with stirring.[1]

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[1]

  • Add DIPEA (2.5 equivalents) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[1]

  • Wash the organic layer with aqueous acid, aqueous base, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Mandatory Visualization

AmideCouplingWorkflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amide Bond Formation cluster_workup 4. Workup & Purification A Dissolve Carboxylic Acid & Amine in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, EDC) & Base A->B C Stir at 0°C to RT (1-18 hours) B->C D Monitor by TLC or LC-MS C->D Monitor E Aqueous Workup (Quench, Wash) C->E Upon Completion D->C F Dry & Concentrate E->F G Purify (e.g., Chromatography) F->G H Pure Amide Product G->H

References

Application Notes and Protocols for 4-bromo-N-isobutylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-N-isobutylbenzamide is a versatile synthetic intermediate, valued for its bifunctional nature. The presence of a bromine atom on the phenyl ring allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N-isobutylamide moiety can influence the molecule's solubility, and lipophilicity, and may play a role in its biological activity. These application notes provide an overview of the synthesis of this compound, its potential applications in cross-coupling reactions, and insights into the prospective biological activities of its derivatives based on structurally related compounds. Detailed experimental protocols are provided to facilitate its use in a research and development setting.

Synthetic Applications

The primary utility of this compound in synthetic chemistry lies in its capacity to serve as a building block for more complex molecules through the functionalization of the aryl bromide. The bromine atom acts as a versatile handle for various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions. While aryl iodides are generally more reactive, aryl bromides offer a good balance of reactivity and stability, and are often more cost-effective.[1] The following are key potential applications of this compound in this context.

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond, this compound can be coupled with a variety of organoboron reagents, such as boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine. This is a key transformation in the synthesis of many pharmaceutically active compounds.

  • Sonogashira Coupling: To introduce an alkyne moiety, this compound can be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

The reactivity of aryl bromides in these reactions is generally lower than that of aryl iodides, which may necessitate higher temperatures or catalyst loadings.[1]

Data Presentation: Comparison of Aryl Halide Reactivity

The choice of aryl halide can significantly impact the reaction conditions and outcomes in palladium-catalyzed cross-coupling reactions. The following table summarizes the general reactivity trends.

FeatureAryl IodidesAryl Bromides
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive

Data extrapolated from comparative studies on iodo- and bromo-benzamides.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of N-substituted benzamides.[2][3]

Reaction Scheme:

G A 4-Bromobenzoyl chloride C This compound A->C + Isobutylamine, Base B Isobutylamine

Caption: Synthesis of this compound.

Materials:

  • 4-Bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve isobutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the isobutylamine solution to the cooled 4-bromobenzoyl chloride solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be optimized for specific substrates.[1]

Experimental Workflow:

G start Combine Reactants: - this compound - Boronic acid/ester - Palladium catalyst - Base inert Establish Inert Atmosphere (evacuate and backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., toluene/water 4:1)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Biological Activities

While no specific biological activity data for this compound has been found in the public domain, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. The activity of these compounds is highly dependent on the substitution pattern.[4]

Inferred Potential Biological Activities

Based on the activities of structurally related N-substituted benzamides, derivatives of this compound could be investigated for the following activities:

  • Anticancer Activity: Many N-substituted benzamides have shown potent antitumor activities. For example, novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with significant antiproliferative activities.[5] Other benzamide derivatives have been investigated as tyrosine kinase inhibitors.[6]

  • Enzyme Inhibition: The benzamide scaffold is present in inhibitors of various enzymes. For instance, N-benzyl benzamide derivatives have been reported as selective sub-nanomolar inhibitors of butyrylcholinesterase, with potential applications in the treatment of Alzheimer's disease.[7] The 3-aminobenzamide core, a related structure, is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[4]

  • Antiviral and Antimicrobial Activity: Derivatives of N-phenylbenzamide have been synthesized and evaluated for their antibacterial and anti-Alzheimer's activities.[8]

Data Presentation: Biological Activity of Related Benzamide Derivatives

The following table summarizes the biological activities of some N-substituted benzamide derivatives, providing a rationale for the potential investigation of this compound derivatives.

Compound ClassBiological Target/ActivityExample IC₅₀/ActivityReference
N-benzylbenzamide derivativesTubulin polymerization inhibitionIC₅₀ values ranging from 12 to 27 nM against several cancer cell lines.[5]
4-(Arylaminomethyl)benzamide derivativesTyrosine kinase inhibitionPotent inhibition of EGFR with 91% and 92% inhibition at 10 nM for some analogues.[6]
N-benzyl benzamide derivativesButyrylcholinesterase (BChE) inhibitionIC₅₀ values from picomolar to nanomolar.[7]

Conclusion

This compound is a valuable building block in synthetic chemistry, primarily due to the synthetic versatility of the aryl bromide moiety. It serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of more complex molecules. While direct biological activity data for this specific compound is not available, the prevalence of the N-substituted benzamide scaffold in medicinal chemistry suggests that its derivatives are promising candidates for investigation as potential therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility and potential biological applications of this compound.

Disclaimer: The information on biological activities is extrapolated from structurally related compounds and should be considered as potential areas for investigation rather than established activities of this compound or its derivatives. All experimental work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-bromo-N-isobutylbenzamide, a key intermediate in various pharmaceutical and research applications. The protocol is designed for scalability and reproducibility, ensuring high yield and purity of the final product.

Introduction

This compound is a substituted benzamide derivative with significant potential in medicinal chemistry and drug discovery. Its structural motif is a common feature in a variety of biologically active compounds. A reliable and scalable synthetic route is crucial for ensuring a consistent supply for research and development activities. The protocol outlined below describes a robust method for the synthesis of this compound via the acylation of isobutylamine with 4-bromobenzoyl chloride.

Reaction Scheme

The synthesis proceeds through a nucleophilic acyl substitution reaction where the amino group of isobutylamine attacks the carbonyl carbon of 4-bromobenzoyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

reaction_scheme cluster_reactants Reactants cluster_products Products 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Target_Molecule This compound 4-Bromobenzoyl_Chloride->Target_Molecule + Isobutylamine + Triethylamine Isobutylamine Isobutylamine Byproduct Triethylamine Hydrochloride

Caption: Synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPurity
4-Bromobenzoyl chlorideC₇H₄BrClO219.46586-75-4≥98%
IsobutylamineC₄H₁₁N73.1478-81-9≥99%
TriethylamineC₆H₁₅N101.19121-44-8≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous
1 M Hydrochloric AcidHCl36.467647-01-0-
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8-
BrineNaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-
Equipment
  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and nitrogen inlet.

  • Temperature control system (e.g., cooling bath).

  • Separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus.

  • Standard laboratory glassware.

Experimental Protocol

This protocol is based on established procedures for similar amide bond formations.[1][2][3][4]

experimental_workflow A Reaction Setup: - Charge reactor with isobutylamine and DCM. - Cool to 0-5 °C. B Addition of 4-Bromobenzoyl Chloride: - Dissolve 4-bromobenzoyl chloride in DCM. - Add dropwise to the reaction mixture. A->B C Reaction: - Stir at room temperature for 2-4 hours. - Monitor by TLC. B->C D Work-up: - Wash with 1 M HCl. - Wash with saturated NaHCO₃. - Wash with brine. C->D E Isolation: - Dry organic layer with MgSO₄. - Filter and concentrate under reduced pressure. D->E F Purification: - Recrystallize from a suitable solvent (e.g., ethanol/water). E->F G Final Product: - this compound F->G

Caption: Experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve isobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred isobutylamine solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x volume), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₄BrNO[5]
Molecular Weight 256.14 g/mol [5]
Appearance White to off-white solid
Purity (by HPLC) ≥98%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Bromobenzoyl chloride is corrosive and lachrymatory; handle with care.

  • Isobutylamine and triethylamine are flammable and corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Applications

This compound serves as a versatile building block in the synthesis of more complex molecules, including:

  • Pharmaceutical Intermediates: As a precursor for the development of novel therapeutic agents.

  • Agrochemicals: For the synthesis of new pesticides and herbicides.

  • Material Science: In the development of novel polymers and functional materials.

This detailed protocol provides a solid foundation for the large-scale synthesis of this compound, enabling further research and development in various scientific disciplines.

References

4-bromo-N-isobutylbenzamide: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N-isobutylbenzamide is a synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its structure, featuring a brominated phenyl ring and an N-isobutyl amide group, provides a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a key functional group for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block for discovering new drugs, with a focus on its application in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors and its potential as an elastase inhibitor.

Application Note 1: Synthesis of this compound

This section outlines the synthesis of this compound from 4-bromobenzoyl chloride and isobutylamine. This standard method involves the acylation of the amine with the acyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve isobutylamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Note 2: Development of FGFR1 Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Aberrant signaling of Fibroblast Growth Factor Receptor 1 (FGFR1) is a known driver in a subset of non-small cell lung cancers (NSCLC). This compound can serve as a starting point for the synthesis of potent and selective FGFR1 inhibitors. By modifying the core structure, particularly at the 4-position of the benzamide ring, novel derivatives with enhanced inhibitory activity can be developed. A notable example is the development of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, where the isobutyl group is replaced by a more complex moiety. The lead compound from this series, C9, has shown significant promise.

Quantitative Data: In Vitro Efficacy of FGFR1 Inhibitor C9
Cell LineDescriptionFGFR1 StatusIC₅₀ (µM)[1][2]
NCI-H520Squamous cell carcinomaAmplification1.36 ± 0.27
NCI-H1581Bronchoalveolar carcinomaAmplification1.25 ± 0.23
NCI-H226Squamous cell carcinomaAmplification2.31 ± 0.41
NCI-H460Large cell carcinomaAmplification2.14 ± 0.36
NCI-H1703Squamous cell carcinomaAmplification1.85 ± 0.32
Experimental Protocols

This protocol is used to determine the cytotoxic effects of the synthesized compounds on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H520, NCI-H1581)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the NSCLC cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values.

This protocol is used to assess the effect of the compounds on the phosphorylation of FGFR1 and its downstream effectors.

Materials:

  • NSCLC cells

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Test compounds

  • Primary antibodies against p-FGFR1, FGFR1, p-PLCγ1, PLCγ1, p-ERK, ERK, and GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the NSCLC cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualization of Experimental Workflow and Signaling Pathway

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivative Synthesis cluster_bioassay Biological Evaluation start 4-bromobenzoyl chloride + Isobutylamine step1 Acylation in DCM with TEA start->step1 step2 Aqueous Workup step1->step2 product This compound step2->product intermediate This compound step3 Cross-coupling / Further Modification intermediate->step3 derivative Bioactive Derivatives (e.g., FGFR1 Inhibitors) step3->derivative assay1 Cell Viability Assay (MTT) derivative->assay1 assay2 Western Blot Analysis derivative->assay2 FGFR1_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Activates PLCg PLCγ FGFR1->PLCg Activates RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation ERK ERK RAS->ERK AKT AKT PI3K->AKT ERK->Proliferation AKT->Proliferation Inhibitor FGFR1 Inhibitor (e.g., Compound C9) Inhibitor->FGFR1 G cluster_disease Inflammatory Disease Pathogenesis cluster_intervention Therapeutic Intervention Inflammation Inflammation (e.g., in COPD) Neutrophil Neutrophil Activation Inflammation->Neutrophil HNE HNE Release Neutrophil->HNE ECM Extracellular Matrix (e.g., Elastin) HNE->ECM Block Inhibition of HNE Activity Damage Tissue Damage ECM->Damage Intermediate This compound Inhibitor Developed HNE Inhibitor Intermediate->Inhibitor Inhibitor->HNE

References

Application of 4-bromo-N-isobutylbenzamide in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-isobutylbenzamide is a halogenated aromatic amide with potential applications in the field of agrochemical research. While extensive studies on this specific molecule are not widely published, its structural features—a brominated benzene ring coupled with an N-isobutyl amide group—suggest its potential as a lead compound for the development of novel fungicides, herbicides, or insecticides. The benzamide scaffold is a common feature in many commercially successful agrochemicals, and the presence of a bromine atom can enhance biological activity. This document provides detailed application notes, hypothetical experimental protocols, and potential research directions for investigating the agrochemical utility of this compound, based on the activities of structurally related compounds.

Application Notes

Based on the analysis of related benzamide derivatives, this compound could be investigated for the following agrochemical applications:

  • Fungicidal Activity: Halogenated benzamides and N-substituted amides have demonstrated antifungal properties. For instance, certain N-(4-halobenzyl)amides have shown inhibitory activity against various fungal strains. The mode of action for such compounds can vary, but may involve the disruption of fungal cell membranes or inhibition of essential enzymes.

  • Herbicidal Activity: N-alkylated benzamides have been explored as herbicides. The mechanism of action for herbicidal benzamides can involve the inhibition of specific plant enzymes, such as protoporphyrinogen oxidase (PPO), leading to light-dependent oxidative damage and plant death.

  • Insecticidal Activity: While less common for this specific structural class, some benzamide derivatives have been developed as insecticides. The target sites are often insect-specific receptors or enzymes in the nervous system.

The isobutyl group on the amide nitrogen may influence the compound's lipophilicity, which in turn can affect its uptake, translocation, and interaction with biological targets in plants, fungi, or insects. The bromo-substitution on the phenyl ring is a key feature that can contribute to the compound's binding affinity and overall efficacy.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and agrochemical evaluation of this compound. These protocols are based on standard methodologies for similar compounds and should be adapted and optimized for the specific properties of the target molecule.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromobenzoyl chloride and isobutylamine.

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve isobutylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Add the isobutylamine solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fungicidal Assay

This protocol outlines a method to assess the fungicidal activity of this compound against a panel of plant pathogenic fungi using a microdilution method.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum)

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and other sterile labware

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare serial dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare a fungal spore suspension or mycelial homogenate in the growth medium and adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

  • Inoculate each well containing the test compound with the fungal suspension. Include positive controls (commercial fungicide) and negative controls (medium with DMSO).

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period (e.g., 48-72 hours).

  • Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.

Protocol 3: Herbicidal Activity Screening

This protocol describes a pre-emergence herbicidal activity assay using a seed germination and seedling growth inhibition test.

Materials:

  • Pure this compound

  • Acetone and Tween-20 (surfactant)

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Petri dishes or small pots

  • Filter paper or soil

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution with water containing a small amount of Tween-20 to achieve the desired concentrations (e.g., 10, 50, 100, 200 ppm).

  • For the petri dish assay, place a filter paper in each dish and moisten it with a specific volume of the test solution. For the pot assay, apply the test solution evenly to the soil surface.

  • Place a set number of seeds (e.g., 20) in each petri dish or on the soil surface.

  • Include positive controls (commercial herbicide) and negative controls (water with acetone and surfactant).

  • Place the petri dishes or pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-14 days), assess the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter and determine the concentration required for significant growth reduction.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinereaData to be determined
Fusarium oxysporumData to be determined
Sclerotinia sclerotiorumData to be determined
Commercial FungicideReference value

Table 2: Herbicidal Activity of this compound (Pre-emergence)

Weed SpeciesConcentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
Echinochloa crus-galli10Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined
100Data to be determinedData to be determinedData to be determined
Amaranthus retroflexus10Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined
100Data to be determinedData to be determinedData to be determined
Commercial HerbicideReference concentrationReference valueReference valueReference value

Visualizations

The following diagrams illustrate the synthesis workflow and a potential biological screening cascade for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product reactant1 4-bromobenzoyl chloride reaction Amide Coupling (DCM, Et3N, 0°C to RT) reactant1->reaction reactant2 Isobutylamine reactant2->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Advanced Studies start This compound fungicidal_primary In Vitro Fungicidal Assay (Single High Concentration) start->fungicidal_primary herbicidal_primary Herbicidal Seedling Assay (Single High Concentration) start->herbicidal_primary insecticidal_primary Insecticidal Contact Assay (Single High Concentration) start->insecticidal_primary dose_response Dose-Response & EC50/LC50 Determination fungicidal_primary->dose_response Active herbicidal_primary->dose_response Active insecticidal_primary->dose_response Active spectrum_activity Spectrum of Activity (Multiple Species) dose_response->spectrum_activity moa Mechanism of Action Studies spectrum_activity->moa greenhouse Greenhouse/Pot Trials spectrum_activity->greenhouse

Application Notes and Protocol for the Acylation of Isobutylamine with 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-isobutyl-4-bromobenzamide through the acylation of isobutylamine with 4-bromobenzoyl chloride. This reaction is a fundamental amide bond formation process widely used in organic synthesis, particularly in the development of new pharmaceutical agents and other functional molecules. The resulting N-substituted benzamide is a valuable intermediate for further chemical modifications.

The protocol details the reaction mechanism, a step-by-step experimental procedure, necessary safety precautions, and methods for purification and characterization of the final product.

Reaction Principle and Mechanism

The synthesis of N-isobutyl-4-bromobenzamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This initial nucleophilic addition is followed by the elimination of the chloride ion, which is a good leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. Molar equivalents are based on 4-bromobenzoyl chloride as the limiting reagent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
4-Bromobenzoyl chlorideC₇H₄BrClO219.461.0(To be calculated based on desired scale)
IsobutylamineC₄H₁₁N73.141.1(To be calculated based on desired scale)
TriethylamineC₆H₁₅N101.191.2(To be calculated based on desired scale)
Dichloromethane (DCM)CH₂Cl₂84.93-(Sufficient volume for dissolution)
N-isobutyl-4-bromobenzamideC₁₁H₁₄BrNO256.14-(Theoretical yield to be calculated)
Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over a period of 15-20 minutes using a dropping funnel.[1][3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.[1][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.[1][3]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1][3]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[3]

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[3][4]

Safety Precautions:

  • 4-Bromobenzoyl chloride is corrosive and moisture-sensitive; handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutylamine is a flammable and corrosive liquid.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.

  • The reaction is exothermic; controlled addition of the acyl chloride at a low temperature is crucial.

Characterization

The identity and purity of the synthesized N-isobutyl-4-bromobenzamide can be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • Melting Point Analysis: To assess the purity of the crystalline product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve Isobutylamine & Triethylamine in DCM cooling Cool to 0°C reactants->cooling addition Add 4-Bromobenzoyl Chloride Solution cooling->addition reaction Stir at Room Temperature addition->reaction quench Quench with Water reaction->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry evaporation Evaporate Solvent dry->evaporation purify Recrystallization or Column Chromatography evaporation->purify final_product final_product purify->final_product N-isobutyl-4-bromobenzamide

Caption: Experimental workflow for the synthesis of N-isobutyl-4-bromobenzamide.

References

Application Notes and Protocols for 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the procurement, synthesis, and potential applications of 4-bromo-N-isobutylbenzamide, a compound of interest in medicinal chemistry. This document includes a summary of commercial suppliers, a detailed synthesis protocol, and an experimental method for evaluating its activity as a potential elastase inhibitor.

Commercial Suppliers and Purchasing

This compound (CAS No. 161768-66-7) is available from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors to facilitate procurement for research and development purposes. Purity levels are generally reported to be ≥98%. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierProduct CodePurityAvailable QuantitiesPrice (USD)
ChemScene CS-0205885≥98%100 mgInquire
250 mgInquire
500 mgInquire
1 gInquire
5 gInquire
Smolecule S1498050In StockNot SpecifiedInquire
Ambeed, Inc. A361138>95%1 g$110.00
5 g$330.00
10 g$550.00
BLD Pharmatech Inc. BD11204697%1 g$46.00
5 g$138.00
25 g$414.00
Key Organics 4AA-48-0012Not Specified1 gInquire
5 gInquire
10 gInquire

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of isobutylamine with 4-bromobenzoyl chloride. This nucleophilic acyl substitution reaction is straightforward and generally proceeds with high yield.

Reaction Scheme:

G reactant1 4-Bromobenzoyl chloride product This compound reactant1->product + reactant2 Isobutylamine reactant2->product catalyst Base (e.g., Triethylamine) Dichloromethane (DCM)

Figure 1: Synthesis of this compound.

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred isobutylamine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

G start Start dissolve Dissolve isobutylamine and triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_benzoyl_chloride Add 4-bromobenzoyl chloride solution dropwise cool->add_benzoyl_chloride react Stir at room temperature for 2-4 hours add_benzoyl_chloride->react workup Work-up: - Wash with HCl - Wash with NaHCO₃ - Wash with Brine - Dry over MgSO₄ react->workup purify Purification: - Filter - Concentrate - Recrystallize/Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for the synthesis.

Application as a Neutrophil Elastase Inhibitor

This compound has been identified as a potential inhibitor of neutrophil elastase, a serine protease implicated in various inflammatory diseases.[1] The following is a general protocol for an in vitro neutrophil elastase inhibition assay that can be adapted to evaluate the inhibitory activity of this compound.

Principle:

The assay is based on the cleavage of a chromogenic or fluorogenic substrate by neutrophil elastase. The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically. The presence of an inhibitor will decrease the rate of the reaction, and the inhibitory potency can be quantified by determining the IC₅₀ value.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of the substrate in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Enzyme Control (100% activity): HNE and assay buffer.

    • Test Wells: HNE, assay buffer, and varying concentrations of this compound.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle control) to the wells and pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance (at 405 nm for p-nitroanilide) or fluorescence at regular intervals for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V₀) from the linear portion of the absorbance/fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

G start Start prepare_reagents Prepare Reagents: - HNE Solution - Substrate Solution - Test Compound Dilutions start->prepare_reagents plate_setup Set up 96-well plate: - Blank - Enzyme Control - Test Wells prepare_reagents->plate_setup pre_incubate Pre-incubate enzyme and inhibitor at 37°C plate_setup->pre_incubate initiate_reaction Add substrate to all wells pre_incubate->initiate_reaction measure Measure absorbance/fluorescence kinetically at 37°C initiate_reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC₅₀ measure->analyze end End analyze->end

Figure 3: Workflow for the elastase inhibition assay.

Signaling Pathways

Neutrophil elastase is a key mediator in inflammatory processes and its activity can influence several signaling pathways. While the direct downstream targets of this compound are yet to be fully elucidated, its inhibition of neutrophil elastase is expected to modulate inflammatory signaling.

Neutrophil elastase can activate Proteinase-Activated Receptor-2 (PAR-2), leading to the activation of the p44/42 MAPK (ERK1/2) pathway, which in turn promotes the expression of pro-inflammatory cytokines and mediators. By inhibiting neutrophil elastase, this compound could potentially downregulate this inflammatory cascade.

G cluster_inhibition Inhibition by this compound This compound This compound NE Neutrophil Elastase This compound->NE Inhibits PAR2 PAR-2 Receptor NE->PAR2 Activates MAPK p44/42 MAPK (ERK1/2) Activation PAR2->MAPK Inflammation Pro-inflammatory Cytokine Expression & Pain MAPK->Inflammation

Figure 4: Potential modulation of the NE-PAR2-MAPK pathway.

References

safe handling and storage procedures for 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and potential applications of 4-bromo-N-isobutylbenzamide. The information is compiled from available safety data and literature on related N-substituted benzamide compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and provides comparative data from structurally similar benzamides.

PropertyThis compound4-bromo-N-methylbenzamide[1]4-bromo-N,N-dimethylbenzamide[2]4-bromo-N-phenylbenzamide[3]
CAS Number 161768-66-7[4]27466-83-7[1]18469-37-9[2]6846-12-4[3]
Molecular Formula C₁₁H₁₄BrNOC₈H₈BrNO[1]C₉H₁₀BrNO[2]C₁₃H₁₀BrNO[3]
Molecular Weight 256.14 g/mol 214.06 g/mol [1]228.09 g/mol [2]276.13 g/mol [3]
Appearance Solid (predicted)Solid[1]Solid[2]Solid[3]
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableSlightly soluble in water[5]

Safety and Handling

The following procedures are based on the Safety Data Sheet (SDS) for this compound and general safe laboratory practices for handling similar chemical compounds.[4]

Hazard Identification

Based on data for analogous compounds, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6]

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed[1][6]

  • H315: Causes skin irritation[1][6]

  • H319: Causes serious eye irritation[1][6]

  • H335: May cause respiratory irritation[1][6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Safe Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid inhalation of dust or vapors.

    • Avoid contact with eyes, skin, and clothing.

    • Use non-sparking tools for handling the solid.

    • Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency Exposure Event handle1->emergency clean1 Decontaminate Work Area handle2->clean1 handle2->emergency clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Safe Handling and Emergency Workflow.

Storage Procedures

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Container: Keep in a tightly closed container.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

StorageProtocol Storage Protocol for this compound cluster_conditions Storage Conditions cluster_container Container Requirements cluster_incompatibilities Incompatible Materials storage This compound cond1 Cool Environment storage->cond1 cont1 Tightly Closed storage->cont1 incomp1 Strong Oxidizing Agents storage->incomp1 Avoid Contact With cond2 Dry Environment cond1->cond2 cond3 Well-Ventilated Area cond2->cond3 cont2 Properly Labeled cont1->cont2

Caption: Recommended Storage Protocol.

Application Notes and Experimental Protocols

While specific applications of this compound are not widely documented, N-substituted benzamides are a significant class of compounds in medicinal chemistry and drug discovery, often investigated for their potential as antitumor, anti-inflammatory, and antipsychotic agents. The following protocols are generalized for the synthesis and potential screening of N-substituted benzamides and should be adapted for this compound.

General Synthesis of N-Substituted Benzamides

This protocol describes a common method for the synthesis of N-substituted benzamides from an acid chloride and an amine.

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

SynthesisWorkflow General Synthesis Workflow for N-Substituted Benzamides cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification react1 Dissolve Amine and Base in Solvent react2 Cool to 0°C react1->react2 react3 Add Acid Chloride Solution react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Quench with Water react4->workup1 workup2 Wash with NaHCO3 and Brine workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 purify1 Recrystallization or Chromatography workup4->purify1 purify2 Characterize Product purify1->purify2

Caption: General Synthesis Workflow.

Protocol for In Vitro Biological Screening (General)

Given that many N-substituted benzamides exhibit biological activity, a primary application for this compound would be in screening for various biological targets. The following is a generalized protocol for an in vitro cell viability assay.

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT or other cell viability reagent

  • 96-well plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All procedures should be carried out in a properly equipped laboratory and in accordance with all applicable safety regulations. A thorough risk assessment should be performed before undertaking any of the described protocols.

References

Application Notes and Protocols for 4-bromo-N-isobutylbenzamide in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of 4-bromo-N-isobutylbenzamide in biological assays. Due to the limited availability of published data on this specific compound, this guide includes a protocol for the initial determination of its solubility in common laboratory solvents. Furthermore, based on the known biological activities of structurally related N-substituted benzamides, a hypothetical application in an in-vitro anticancer assay is presented. This includes a detailed protocol for a cell viability assay to assess its cytotoxic effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Researchers should verify these properties for their specific batch of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161768-66-7[1]
Molecular Formula C₁₁H₁₄BrNO[2]
Molecular Weight 256.14 g/mol [2]
Appearance Solid (predicted)General knowledge of similar compounds

Solubility Determination

The solubility of this compound in common laboratory solvents has not been extensively reported. Therefore, it is crucial to experimentally determine its solubility to prepare accurate stock solutions for assays. A general protocol for determining solubility is provided below.

Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of common laboratory solvents (e.g., DMSO, Ethanol, Methanol, Water, PBS)

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the test tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

  • Continue adding the solvent in a stepwise manner until the compound fully dissolves.

  • Record the total volume of solvent required to dissolve the initial mass of the compound to estimate the solubility.

  • Repeat this process for each solvent to be tested.

Data Presentation: The results of the solubility tests should be compiled in a table for easy comparison.

Table 2: Solubility of this compound in Common Solvents (Example Data)

SolventEstimated Solubility (mg/mL)Observations
DMSOUser Determinede.g., Clear solution
EthanolUser Determinede.g., Slightly cloudy
MethanolUser Determinede.g., Insoluble
WaterUser Determinede.g., Insoluble
PBS (pH 7.4)User Determinede.g., Insoluble

Preparation of Stock Solutions

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for biological assays due to its high solvating power.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 256.14 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = 10 mmol/L * 256.14 g/mol * Volume (L)

    • For 1 mL (0.001 L) of a 10 mM stock solution, you will need 2.56 mg of the compound.

  • Weighing: Carefully weigh out the calculated mass of this compound using an analytical balance.

  • Dissolving: Transfer the weighed compound into a sterile amber vial. Add the calculated volume of sterile DMSO.

  • Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but care should be taken to avoid degradation of the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage calc Calculate Mass for 10 mM Stock weigh Weigh Compound calc->weigh 2.56 mg for 1 mL dissolve Dissolve in DMSO weigh->dissolve mix Vortex to Homogenize dissolve->mix aliquot Aliquot into smaller volumes mix->aliquot store Store at -20°C or -80°C aliquot->store G Experimental Workflow for MTT Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 prepare_dilutions Prepare Serial Dilutions incubate1->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance G Hypothetical Signaling Pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair apoptosis Apoptosis parp->apoptosis leads to cell_survival Cell Survival dna_repair->cell_survival compound This compound compound->parp Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-bromo-N-isobutylbenzamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromobenzoic acid or its activated form (e.g., 4-bromobenzoyl chloride), and excess isobutylamine. Side products from the reaction or degradation products may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the quantity of the crude material, and the desired final purity.

Q3: My purified product is an oil and won't solidify. What should I do?

A3: The oily nature of the product often indicates the presence of impurities that lower its melting point. You can try the following to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a seed for crystallization.

  • Cooling: Place the flask in an ice bath to lower the temperature, which may encourage solidification.

  • Re-purification: If the oil persists, it is recommended to re-purify the compound using column chromatography to remove the impurities.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopy (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of any impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Insufficient solvent volume or an inappropriate solvent was used.Gradually add more of the selected hot solvent until the solid dissolves. If a large volume is required, the solvent is likely unsuitable. Evaporate the current solvent and select a more appropriate one based on solubility tests.
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If that fails, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. Further cooling in an ice bath can also help.[1]
The compound "oils out" instead of forming crystals. The solution is too concentrated, the cooling process is too rapid, or there are significant impurities.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution. Allow the solution to cool more slowly by letting it stand at room temperature before placing it in an ice bath.[1] If the problem persists, the compound may require purification by column chromatography.
Low recovery of the purified product. Too much solvent was used for dissolution or washing, or crystallization was incomplete.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[2]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal.Use Thin-Layer Chromatography (TLC) to test different solvent systems with varying polarities. A good starting point for benzamides is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.[3]
The product elutes too quickly or too slowly. The polarity of the eluent is too high or too low, respectively.If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of the product band. The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Add a small amount of a modifier like triethylamine to the eluent to reduce strong interactions with the acidic silica gel. Ensure you are not loading too much crude material onto the column; a general rule is a silica gel to crude material ratio of at least 30:1 (w/w).[3]
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[3]

Quantitative Data

The following table summarizes key physical and chromatographic properties for this compound. Please note that some values are estimated based on structurally similar compounds due to the limited availability of specific experimental data.

Property Value Notes
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Melting Point ~130-135 °C (estimated)Based on similar compounds like 4-bromo-N-tert-butyl-benzamide (133-134 °C).[4]
Solubility Soluble in polar organic solvents (e.g., ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water.General solubility profile for benzamide derivatives.
TLC Solvent System Hexane:Ethyl Acetate (e.g., 7:3 v/v)A good starting point for achieving an Rf of ~0.3. The optimal ratio should be determined experimentally.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the product and provides good separation from impurities. A mixture of hexanes and ethyl acetate is a common choice.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to move the solvent through the column.

  • Fraction Collection: Collect fractions as the eluent comes off the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC, Melting Point) Crude->AssessPurity IsPure Is Purity Sufficient? AssessPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ChooseMethod Choose Purification Method IsPure->ChooseMethod No Recrystallization Recrystallization ChooseMethod->Recrystallization High Loading / Crystalline Impurities ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Complex Mixture / Oily Impurities CheckSuccessRecryst Successful? Recrystallization->CheckSuccessRecryst CheckSuccessColumn Successful? ColumnChrom->CheckSuccessColumn TroubleshootRecryst Troubleshoot Recrystallization TroubleshootRecryst->Recrystallization TroubleshootColumn Troubleshoot Column Chromatography TroubleshootColumn->ColumnChrom CheckSuccessRecryst->AssessPurity Yes CheckSuccessRecryst->TroubleshootRecryst No CheckSuccessColumn->AssessPurity Yes CheckSuccessColumn->TroubleshootColumn No

References

Technical Support Center: Optimizing Reaction Yield for 4-bromo-N-isobutylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-N-isobutylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary and effective routes for the synthesis of this compound:

  • Route 1: Acyl Chloride Route (Schotten-Baumann Reaction): This is a classic and widely used method that involves the reaction of 4-bromobenzoyl chloride with isobutylamine.[1] This reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the key factors influencing the yield of the Schotten-Baumann reaction for this synthesis?

A2: The yield of the Schotten-Baumann reaction is highly dependent on several factors:

  • Stoichiometry of Reactants: The molar ratio of 4-bromobenzoyl chloride to isobutylamine is crucial. An excess of the amine can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion of the acyl chloride.

  • Choice and Amount of Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2] Common bases include sodium hydroxide, potassium hydroxide, and organic bases like triethylamine or pyridine.[3] The concentration and rate of addition of the base are critical to avoid hydrolysis of the acyl chloride.

  • Reaction Temperature: The reaction is exothermic, and controlling the temperature, typically between 0-5°C, is essential to minimize side reactions such as the hydrolysis of 4-bromobenzoyl chloride.[4]

  • Solvent System: A two-phase system, often consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is commonly used.[1] The organic solvent dissolves the reactants, while the aqueous phase contains the base.[1]

Q3: Which coupling agents are effective for the synthesis of this compound from 4-bromobenzoic acid?

A3: Several coupling agents can be employed for the direct amidation of 4-bromobenzoic acid with isobutylamine. While specific data for this exact reaction is limited in the provided search results, analogous reactions suggest that peptide coupling reagents are highly effective. For the synthesis of a similar compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, titanium tetrachloride (TiCl4) was used as a coupling reagent, resulting in an excellent yield of 93%.[5] Other commonly used and effective coupling agents for amide bond formation include HATU, HBTU, and DCC.

Q4: What are the common impurities or byproducts in the synthesis of this compound?

A4: Potential impurities and byproducts can arise from both synthetic routes:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-bromobenzoyl chloride, 4-bromobenzoic acid, or isobutylamine.

  • Hydrolysis Product: 4-bromobenzoic acid can be present as an impurity if the 4-bromobenzoyl chloride hydrolyzes during the reaction or workup.

  • Diacylation Product: Although less common with primary amines, it is possible for the initially formed amide to react with another molecule of the acyl chloride, especially under harsh conditions, to form a diacylated byproduct.

  • Salts: The neutralization of HCl with a base will form salts (e.g., NaCl, KCl, or triethylammonium chloride) that need to be removed during the workup.

Q5: How can I purify the final product, this compound?

A5: The crude product can be purified using standard laboratory techniques:

  • Washing: The crude product should be washed sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted amine and any basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted 4-bromobenzoic acid.[6] A final wash with brine is recommended to remove residual water-soluble impurities.[6]

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to separate the components based on their polarity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Quality of Starting Materials: 4-bromobenzoyl chloride may have hydrolyzed. Isobutylamine may be of low purity.1a. Use freshly prepared or purchased 4-bromobenzoyl chloride. 1b. Verify the purity of isobutylamine by analytical techniques (e.g., NMR, GC).
2. Inefficient Reaction Conditions: Incorrect stoichiometry, suboptimal temperature, or insufficient reaction time.2a. Carefully control the molar ratios of the reactants. A slight excess of the amine (1.1-1.2 equivalents) is sometimes used. 2b. Maintain the reaction temperature at 0-5°C, especially during the addition of the acyl chloride. 2c. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
3. Hydrolysis of Acyl Chloride: The presence of water in the reaction mixture can lead to the formation of 4-bromobenzoic acid.3a. Use anhydrous solvents. 3b. Add the base solution slowly and maintain a low temperature to minimize the rate of hydrolysis.[4]
Formation of a White Precipitate that is not the Product 1. Formation of Amine Hydrochloride Salt: The HCl byproduct reacts with the unreacted isobutylamine.1. This is a common observation. The addition of a base will neutralize the HCl and free the amine to react with the acyl chloride.
Oily Product Instead of a Solid 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that lower its melting point.1a. Follow the recommended workup procedure to remove acidic and basic impurities. 1b. Attempt to purify a small portion of the oil by trituration with a suitable solvent (e.g., cold hexanes or diethyl ether) to induce crystallization. 1c. If trituration fails, purify the product using column chromatography.
Product Contaminated with 4-bromobenzoic acid 1. Hydrolysis of 4-bromobenzoyl chloride. 1. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic 4-bromobenzoic acid as its water-soluble sodium salt.[6]
Difficulty in Removing Triethylamine Hydrochloride (if used as base) 1. Salt is partially soluble in the organic solvent. 1. Wash the organic layer thoroughly with water during the workup. Multiple extractions with water may be necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Aryl/Alkyl Benzamide Synthesis

RouteStarting MaterialsReagentsTypical YieldReference
Acyl Chloride (Schotten-Baumann) 4-bromobenzoyl chloride, isobutylamineDichloromethane, Sodium HydroxideHigh (qualitative)[1]
Carboxylic Acid Coupling 4-bromobenzoic acid, (S)-1-phenylethanamineTitanium tetrachloride, Pyridine93%[5]

Note: The yield for the Schotten-Baumann route is expected to be high based on general principles, though a specific quantitative value for this compound was not found in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Route (Schotten-Baumann Conditions)

This protocol is adapted from a similar procedure for the synthesis of 4-bromo-N-tert-butyl-benzamide.[7]

Materials:

  • 4-bromobenzoyl chloride

  • Isobutylamine

  • Dichloromethane (CH2Cl2)

  • 3 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Diethyl ether (for washing/trituration)

Procedure:

  • In a round-bottom flask, dissolve isobutylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane.

  • Add the solution of 4-bromobenzoyl chloride dropwise to the cooled isobutylamine solution over a period of 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 3 M HCl (2 x volume of organic layer), saturated NaHCO3 solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or by stirring with cold diethyl ether, followed by filtration to yield the pure this compound as a solid.[7]

Protocol 2: Synthesis of this compound via the Carboxylic Acid Coupling Route

This protocol is a general procedure based on the use of a coupling agent.

Materials:

  • 4-bromobenzoic acid

  • Isobutylamine

  • Coupling agent (e.g., HATU, HBTU, or TiCl4)

  • Anhydrous solvent (e.g., Dichloromethane, DMF, or THF)

  • Base (e.g., Triethylamine or DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

  • Add the base (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes.

  • Add isobutylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_route1 Route 1: Acyl Chloride cluster_route2 Route 2: Carboxylic Acid Coupling 4-bromobenzoyl_chloride 4-bromobenzoyl chloride reaction1 Schotten-Baumann Reaction (CH2Cl2, NaOH(aq), 0-5°C) 4-bromobenzoyl_chloride->reaction1 isobutylamine1 Isobutylamine isobutylamine1->reaction1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) reaction1->workup1 purification1 Purification (Recrystallization/ Chromatography) workup1->purification1 product1 4-bromo-N- isobutylbenzamide purification1->product1 4-bromobenzoic_acid 4-bromobenzoic acid coupling Amide Coupling (Coupling Agent, Base, Solvent) 4-bromobenzoic_acid->coupling isobutylamine2 Isobutylamine isobutylamine2->coupling workup2 Aqueous Workup (HCl, NaHCO3, Brine) coupling->workup2 purification2 Purification (Recrystallization/ Chromatography) workup2->purification2 product2 4-bromo-N- isobutylbenzamide purification2->product2

Caption: Synthetic workflows for this compound.

troubleshooting_yield start Low Reaction Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup reagents_ok Reagents Pure? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->conditions_ok Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No conditions_ok->workup_ok Yes optimize_conditions Adjust Stoichiometry, Temperature, or Time conditions_ok->optimize_conditions No modify_workup Optimize Extraction and Washing Steps workup_ok->modify_workup No end Yield Optimized workup_ok->end Yes replace_reagents->end optimize_conditions->end modify_workup->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromo-N-isobutylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

    • Hydrolysis of 4-bromobenzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis, even from atmospheric moisture. This hydrolysis converts the starting material to the unreactive 4-bromobenzoic acid.

      • Solution: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and handle 4-bromobenzoyl chloride in a dry environment, such as a glovebox.[1][2]

    • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

    • Poor quality of reagents: The purity of the starting materials is crucial.

      • Solution: Use freshly purchased or purified 4-bromobenzoyl chloride and isobutylamine.

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are these likely to be and how can I minimize them?

  • Answer: The formation of side products is a common issue in amide synthesis. The primary expected side products in this synthesis are:

    • 4-bromobenzoic acid: As mentioned, this forms from the hydrolysis of 4-bromobenzoyl chloride.[2] Strict anhydrous conditions are the best preventative measure.

    • Diacylation product (4-bromo-N-(4-bromobenzoyl)-N-isobutylbenzamide): This can occur if the newly formed amide is further acylated.

      • Solution: This is less common with primary amines like isobutylamine but can be minimized by the slow, dropwise addition of 4-bromobenzoyl chloride to the solution of isobutylamine. This ensures that the amine is always in excess relative to the acyl chloride.[1] Using a precise 1:1 stoichiometry of the acylating agent can also prevent this.

    • Unreacted starting materials: Incomplete reaction will leave starting materials in the final mixture.

      • Solution: Ensure adequate reaction time and appropriate temperature. A slight excess of the amine can help to consume all of the acyl chloride.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side product in the synthesis of this compound?

    • A1: The most common side product is typically 4-bromobenzoic acid, which results from the hydrolysis of the highly reactive 4-bromobenzoyl chloride by any moisture present in the reaction setup.[2]

  • Q2: How can I effectively purify the crude this compound?

    • A2: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent is a very effective method for separating the desired product from unreacted starting materials and side products.

  • Q3: What role does the base (e.g., triethylamine or pyridine) play in this reaction?

    • A3: The reaction of an acyl chloride with an amine produces hydrochloric acid (HCl) as a byproduct.[3] The base is added to neutralize this HCl, preventing it from protonating the isobutylamine, which would render the amine unreactive.[] Non-nucleophilic bases like triethylamine are often preferred.[1]

  • Q4: Can I use 4-bromobenzoic acid directly instead of 4-bromobenzoyl chloride?

    • A4: While possible, the direct reaction of a carboxylic acid and an amine to form an amide requires a coupling agent (e.g., DCC, EDC) or harsh conditions (high heat to drive off water), which can sometimes lead to other side reactions.[5] Converting the carboxylic acid to the more reactive acyl chloride is a common and often more efficient strategy.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromobenzoyl chloride and isobutylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromobenzoyl chloride219.452.19 g10 mmol
Isobutylamine73.140.88 g (1.2 mL)12 mmol
Triethylamine101.191.52 g (2.1 mL)15 mmol
Dichloromethane (DCM), anhydrous-50 mL-
1 M Hydrochloric acid-30 mL-
Saturated sodium bicarbonate solution-30 mL-
Brine-30 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add isobutylamine (1.2 mL, 12 mmol) and anhydrous dichloromethane (30 mL).

  • Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. In a separate dry flask, dissolve 4-bromobenzoyl chloride (2.19 g, 10 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve isobutylamine and triethylamine in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 reaction1 Add 4-bromobenzoyl chloride solution dropwise setup2->reaction1 setup3 Dissolve 4-bromobenzoyl chloride in anhydrous DCM reaction2 Stir at room temperature for 2-4 hours reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Aqueous Washes (HCl, NaHCO3, Brine) reaction3->workup1 workup2 Dry organic layer (MgSO4) workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Purify (Recrystallization or Chromatography) workup3->workup4 final_product final_product workup4->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Hydrolysis of Acyl Chloride start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Diacylation start->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Increase Reaction Time/Temp cause2->solution2 solution3 Slow Addition of Acyl Chloride cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting failed N-alkylation of benzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-alkylation of benzamide reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation of benzamide reaction has a very low yield. What are the common causes and how can I improve it?

Low yields in N-alkylation of benzamides can stem from several factors, primarily related to the relatively low nucleophilicity of the amide nitrogen.[1] Here are the most common causes and potential solutions:

  • Incomplete Deprotonation: The amide proton needs to be removed by a suitable base to form the more nucleophilic amide anion. If the base is not strong enough or if it is insoluble in the reaction solvent, deprotonation will be incomplete, leading to poor conversion.[1][2]

    • Solution: Switch to a stronger base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[3][4] Ensure the chosen base is soluble in the reaction solvent. For instance, while potassium carbonate can be effective, its insolubility in solvents like acetone can hinder the reaction.[1][2]

  • Inappropriate Reaction Conditions: Temperature and solvent play a critical role.

    • Solution: Systematically optimize the reaction conditions. Start with a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction progress.[1] Polar aprotic solvents like DMF, THF, or acetonitrile are generally preferred as they favor N-alkylation.[1][5][6] However, be aware that DMF can decompose at high temperatures.[1][7]

  • Poor Reactivity of Starting Materials: Benzamides with strong electron-withdrawing groups will be less nucleophilic. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[8]

    • Solution: For less reactive amides, you may need to use a stronger base and higher temperatures. For less reactive alkylating agents, consider converting it to a more reactive iodide in situ by adding a catalytic amount of potassium iodide.[2]

  • Side Reactions: The formation of byproducts such as O-alkylated products or elimination products from the alkyl halide can significantly reduce the yield of the desired N-alkylated benzamide.[1]

Q2: I am observing the formation of an O-alkylated byproduct. How can I minimize this side reaction?

The competition between N-alkylation and O-alkylation is a common challenge.[1] The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

  • Solvent Choice: The solvent has a significant impact. Polar aprotic solvents like acetonitrile (CH3CN), DMF, or THF generally favor N-alkylation.[1][5] Polar protic solvents, on the other hand, can promote O-alkylation.[1]

  • Counter-ion: The cation from the base can influence the reaction's regioselectivity. "Harder" cations (like Li+) tend to associate more with the harder oxygen atom, potentially favoring O-alkylation, while "softer" cations (like K+ or Cs+) may favor N-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of the O-alkylated product.[1]

Q3: How can I prevent di-alkylation when working with a primary benzamide?

The mono-N-alkylated product is often more nucleophilic than the starting primary amide, making it susceptible to a second alkylation.[1][9]

  • Stoichiometry Control: Use a 1:1 stoichiometry of the benzamide to the alkylating agent, or even a slight excess of the benzamide.[1]

  • Bulky Base: Employing a sterically hindered base might help to prevent the second alkylation by making the approach to the already substituted nitrogen more difficult.[1]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby favoring mono-alkylation.

Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent is critical for a successful N-alkylation of benzamide. Below are tables summarizing the optimization of these parameters from various studies.

Table 1: Optimization of Base for the N-Alkylation of N,N-diisopropylbenzamide with Thioanisole [3]

EntryBaseConversion (%)Yield (%)
1n-BuLi>9585
2s-BuLi>9582
3LiTMP>9576
4LDA >95 94
5KHMDS>9565
6LiCH2TMS>9558
7LDA>9598 (93)

Reaction Conditions: benzamide 1a (0.5 mmol), thioanisole 2a (1.0 mmol), base, THF (1.0 mL), 40 °C, 24 h. NMR yields and conversions with 2-methyloxynaphthalene as an internal standard, isolated yield in parentheses.

Table 2: Optimization of Solvent for the N-Alkylation of Benzamide with Benzyl Bromide using K3PO4 [1][5]

EntrySolventTemperature (°C)Yield (%)
1CH3CN 50 70
2THF5045
3DMSO5030
4DMF5025

General conditions: reactions performed on a 0.3 mmol scale using 2 eq. of amide 1b and 1.5 mL of solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines with 3-(2-chloroacetyl)benzamide [10]

This protocol is suitable for the N-alkylation of primary and secondary amines.

  • Reactant Preparation: In a reaction vial, dissolve 3-(2-chloroacetyl)benzamide (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3, 2.0 eq.) or triethylamine (Et3N, 1.5 eq.), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: K3PO4-mediated N-Alkylation of Benzamide with Alkyl Halides [1][5]

This protocol provides a mild and sustainable method for a broad range of primary alkyl bromides and chlorides.

  • Reactant Preparation: To a reaction vial, add the carboxamide (1.0 eq.), potassium phosphate (K3PO4, 2.0 eq.), and tetrabutylammonium bromide (Bu4NBr, 0.1-1.0 eq.).[1]

  • Solvent Addition: Add acetonitrile (CH3CN) to the vial to achieve the desired concentration (e.g., 0.2 M).[1]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.[1]

  • Reaction: Stir the mixture at a set temperature (e.g., 50°C) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.[1]

Visual Troubleshooting Guide & Reaction Workflow

The following diagrams illustrate a logical workflow for troubleshooting failed N-alkylation reactions and a general reaction pathway.

Troubleshooting_Workflow cluster_solutions Solutions start Reaction Failed (Low/No Yield) check_deprotonation Check Deprotonation: Is the base strong enough? Is it soluble? start->check_deprotonation check_conditions Review Reaction Conditions: Temperature? Solvent? start->check_conditions check_reagents Examine Reagents: Amide reactivity? Alkylating agent reactivity? start->check_reagents side_reactions Analyze for Side Reactions: O-alkylation? Di-alkylation? Elimination? start->side_reactions optimize_base Optimize Base: - Use stronger base (NaH, LDA) - Ensure solubility check_deprotonation->optimize_base Issue Found optimize_conditions Optimize Conditions: - Increase temperature - Screen solvents (ACN, DMF, THF) check_conditions->optimize_conditions Issue Found modify_reagents Modify Reagents: - Add KI for less reactive halides - Use more forcing conditions for  deactivated amides check_reagents->modify_reagents Issue Found address_sides Address Side Reactions: - Change solvent to favor N-alkylation - Adjust stoichiometry - Lower temperature side_reactions->address_sides Yes

Caption: Troubleshooting workflow for failed N-alkylation reactions.

N_Alkylation_Mechanism cluster_reactants Reactants Benzamide Benzamide (R-C(O)NH-R') AmideAnion Amide Anion [R-C(O)N-R']⁻ Benzamide->AmideAnion + Base - H-Base⁺ Base Base (e.g., K3PO4, NaH) AlkylHalide Alkyl Halide (R''-X) TransitionState SN2 Transition State AlkylHalide->TransitionState AmideAnion->TransitionState Product N-Alkylated Benzamide (R-C(O)N(R')-R'') TransitionState->Product - X⁻

Caption: General mechanism for base-mediated N-alkylation of benzamides.

References

Technical Support Center: Enhancing the Solubility of 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-bromo-N-isobutylbenzamide. The content offers detailed experimental protocols and data presentation to facilitate your research.

Troubleshooting Guide: Common Solubility Issues

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution. The solvent is saturated, or a change in temperature has occurred.1. Increase the solvent volume. 2. Gently warm the solution while stirring. 3. Consider a co-solvent system to increase solubility.
Inconsistent solubility results between experiments. Variations in experimental conditions (e.g., temperature, pH, purity of the compound or solvent).1. Standardize all experimental parameters. 2. Use high-purity solvents and verify the purity of your this compound.
Low dissolution rate. The compound has a large particle size, reducing the surface area for dissolution.1. Reduce the particle size through micronization. 2. Employ techniques like solid dispersion to enhance the dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure, an aromatic amide, suggests it is likely a poorly water-soluble compound. Aromatic amides, such as the related compound benzanilide, are sparingly soluble in water but show better solubility in many organic solvents.[1] The bromine atom and the isobutyl group contribute to its lipophilicity, further reducing aqueous solubility.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on the general solubility of similar aromatic amides, polar aprotic solvents are expected to be effective. Consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Chlorinated solvents may also be a good starting point for solubility assessments.[2] For aqueous systems, the use of co-solvents is likely necessary.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[3][4][5][6][7][8][9] These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[5][7][8]

    • Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance wettability and dissolution.[4][9][10][11]

  • Chemical Modifications:

    • Co-solvency: Using a mixture of a water-miscible solvent and water can significantly increase the solubility of lipophilic compounds.[3][5][6]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, this compound, being an amide, is neutral and this method may have limited effect.

    • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol details the use of a water-miscible organic solvent to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Purified water

  • Magnetic stirrer and stir bars

  • Vials

Procedure:

  • Prepare stock solutions of the co-solvent in water at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved compound to settle.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Expected Outcome:

The solubility of this compound is expected to increase with a higher concentration of the organic co-solvent.

Co-solvent System (v/v) Illustrative Solubility Increase (Fold)
10% Ethanol in Water5 - 10
20% Ethanol in Water10 - 50
30% Ethanol in Water50 - 200
10% PEG 400 in Water10 - 20
20% PEG 400 in Water20 - 100
Protocol 2: Solubility Enhancement using Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve both this compound and the hydrophilic polymer in the organic solvent in various ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under a vacuum to remove any residual solvent.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Determine the dissolution rate of the prepared solid dispersion and compare it to the pure drug.

Expected Outcome:

The solid dispersion formulation should exhibit a significantly faster dissolution rate compared to the pure compound.

Drug:Polymer Ratio (w/w) Illustrative Dissolution Rate Enhancement
1:1 (Drug:PVP K30)Faster initial dissolution
1:3 (Drug:PVP K30)Significantly faster and higher extent of dissolution
1:1 (Drug:PEG 6000)Improved wettability and faster dissolution
1:3 (Drug:PEG 6000)Markedly enhanced dissolution rate

Visual Workflows and Logical Relationships

experimental_workflow cluster_cosolvency Co-solvency Protocol cluster_solid_dispersion Solid Dispersion Protocol A1 Prepare Co-solvent Mixtures A2 Add Excess Compound A1->A2 A3 Equilibrate for 24h A2->A3 A4 Filter Supernatant A3->A4 A5 Analyze Concentration A4->A5 B1 Dissolve Drug & Polymer B2 Solvent Evaporation B1->B2 B3 Dry under Vacuum B2->B3 B4 Grind to Powder B3->B4 B5 Measure Dissolution Rate B4->B5

Caption: Experimental workflows for solubility enhancement.

logical_relationships A Poor Solubility of This compound B Physical Modification A->B C Chemical Modification A->C D Particle Size Reduction B->D E Solid Dispersion B->E F Co-solvency C->F G Complexation C->G H Improved Dissolution & Bioavailability D->H E->H F->H G->H

Caption: Strategies to improve compound solubility.

References

Technical Support Center: Purification of 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of starting material from the 4-bromo-N-isobutylbenzamide product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity in the synthesis of this compound?

The most common impurity is the unreacted starting material, 4-bromobenzoic acid. This can occur due to incomplete reaction.

Q2: What is the key chemical difference between the product and the starting material that can be exploited for purification?

4-bromobenzoic acid is a carboxylic acid, making it acidic, while the product, this compound, is a neutral amide. This difference in acidity is the primary basis for separation using acid-base extraction.

Q3: What are the recommended methods for removing 4-bromobenzoic acid from the product?

The primary methods for purification are:

  • Acid-Base Extraction: This is the most effective method for removing the acidic 4-bromobenzoic acid.

  • Recrystallization: This technique can be used to further purify the product after extraction.

  • Column Chromatography: This is a highly effective method for achieving high purity, particularly if other non-acidic impurities are present.

Troubleshooting Guides

Issue 1: Presence of 4-bromobenzoic Acid in the Final Product

Symptoms:

  • Broad melting point range of the final product.

  • Presence of a characteristic acidic proton peak in the 1H NMR spectrum (typically >10 ppm).

  • A spot corresponding to 4-bromobenzoic acid is visible on the TLC plate of the final product.

Root Cause:

  • Incomplete reaction.

  • Inefficient removal of the acidic starting material during the workup.

Solutions:

This method leverages the acidic nature of the 4-bromobenzoic acid starting material. By washing the crude product in an organic solvent with a basic aqueous solution, the acidic starting material is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the neutral amide product in the organic layer.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate. The top layer will typically be the organic layer (this depends on the solvent used), and the bottom will be the aqueous layer.

  • Extraction of Aqueous Layer: Drain the aqueous layer. To ensure complete removal, it is advisable to repeat the washing step with a fresh portion of the basic solution.

  • Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Physical Properties of Starting Material and Product

Property4-Bromobenzoic Acid (Starting Material)This compound (Product)
Molecular Formula C₇H₅BrO₂C₁₁H₁₄BrNO
Molecular Weight 201.02 g/mol 256.14 g/mol
Appearance White to off-white crystalline solid[1]White to off-white solid
Melting Point 252-254 °C[2]Not readily available in literature
pKa ~3.97[1]Not applicable (neutral amide)
Solubility in Water Limited, but soluble in hot water[2]Expected to be poorly soluble
Solubility in Organic Solvents Soluble in ethanol and ether[1][3]Expected to be soluble in common organic solvents like ethyl acetate, and dichloromethane

Recrystallization can be performed after an initial acid-base extraction to achieve higher purity. The choice of solvent is critical.

Experimental Protocol:

  • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system is often effective. Recommended systems include:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., water or hexanes) until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

If acid-base extraction and recrystallization are insufficient, or if other non-acidic impurities are present, column chromatography is the most effective purification method.

Experimental Protocol:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the crude product, the starting material (4-bromobenzoic acid), and a co-spot on a TLC plate. Elute with various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives good separation between the product and the starting material. The more polar 4-bromobenzoic acid will have a lower Rf value than the less polar this compound product.

  • Column Packing and Elution: Pack a column with silica gel and the chosen eluent. Load the crude product onto the column and elute with the solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Relationship for Troubleshooting Impurities

troubleshooting_workflow Troubleshooting Workflow for Purification start Crude Product (this compound + 4-bromobenzoic acid) extraction Perform Acid-Base Extraction (wash with NaHCO3 or NaOH) start->extraction tlc_check1 TLC Analysis: Is starting material removed? extraction->tlc_check1 tlc_check1->extraction No, repeat wash recrystallization Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) tlc_check1->recrystallization Yes tlc_check2 TLC/NMR Analysis: Is product pure? recrystallization->tlc_check2 chromatography Column Chromatography (Silica gel, Hexanes:EtOAc) tlc_check2->chromatography No pure_product Pure this compound tlc_check2->pure_product Yes chromatography->pure_product

Caption: Troubleshooting workflow for purification.

Experimental Workflow for Acid-Base Extraction

extraction_workflow Acid-Base Extraction Workflow dissolve 1. Dissolve crude product in organic solvent (e.g., EtOAc) add_base 2. Add aqueous NaHCO3 solution to separatory funnel dissolve->add_base shake 3. Shake and vent add_base->shake separate 4. Separate layers shake->separate organic_layer Organic Layer: This compound separate->organic_layer Contains product aqueous_layer Aqueous Layer: Sodium 4-bromobenzoate separate->aqueous_layer Contains impurity wash 5. Wash organic layer with water and brine organic_layer->wash dry 6. Dry with Na2SO4, filter, and concentrate wash->dry product Purified Product dry->product

Caption: Step-by-step acid-base extraction workflow.

References

stability issues of 4-bromo-N-isobutylbenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 4-bromo-N-isobutylbenzamide in solution for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

1. Issue: The solution of this compound has turned yellow/brown.

  • Question: Why has my solution of this compound changed color?

  • Answer: Discoloration can be an indicator of degradation. Aromatic bromides can be susceptible to light-induced degradation (photolysis), which may result in the formation of colored byproducts. Additionally, oxidative degradation can occur, especially if the solution is exposed to air for extended periods or if the solvent contains peroxides.

    • Troubleshooting Steps:

      • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to minimize light exposure.

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free of peroxides. Consider using freshly opened solvents or those that have been tested for peroxides.

      • Inert Atmosphere: If the compound is particularly sensitive, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

      • Analyze for Degradants: Use an analytical technique like HPLC-UV or LC-MS to check for the presence of new peaks that would indicate degradation products.

2. Issue: Precipitate has formed in my this compound solution.

  • Question: What would cause a precipitate to form in my solution?

  • Answer: Precipitation can occur for several reasons:

    • Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent, especially if the temperature of the solution has decreased.

    • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation.

    • Degradation: A degradation product that is less soluble than the parent compound may have formed and precipitated out of the solution.

    • pH Change: If you are using a buffered or aqueous solution, a change in pH could affect the solubility of the compound.

    • Troubleshooting Steps:

      • Verify Solubility: Check the solubility of this compound in the solvent at the storage temperature. You may need to warm the solution gently to redissolve the compound, but be cautious of thermal degradation.

      • Seal Vials Properly: Ensure that your storage vials have tight-fitting caps to prevent solvent evaporation.

      • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to determine if it is the parent compound or a degradant.

      • Control pH: If using aqueous solutions, ensure they are adequately buffered.

3. Issue: My analytical results (e.g., HPLC, NMR) show unexpected peaks.

  • Question: I am seeing unexpected peaks in my analysis of a this compound solution. What could be the cause?

  • Answer: The appearance of new peaks is a strong indication of degradation. The amide bond in benzamides can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 4-bromobenzoic acid and isobutylamine. Other potential degradation pathways include oxidation and photolysis.

    • Troubleshooting Steps:

      • Review Solution Preparation and Storage: Consider the pH, solvent, temperature, and light exposure of your solution.

      • Perform Forced Degradation Studies: To identify potential degradation products, you can subject the compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions. This can help in identifying the unknown peaks in your sample.

      • Use Mass Spectrometry: LC-MS is a powerful tool for identifying unknown peaks by providing molecular weight information.

      • Check Purity of Starting Material: Ensure that the unexpected peaks were not present in the solid starting material.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for Stability Issues of this compound A Stability Issue Observed (e.g., color change, precipitate, new peaks) B Check Solution Preparation and Storage Conditions A->B L Precipitate Observed A->L C Is the solution protected from light? B->C D Is the solvent of high purity and peroxide-free? B->D E Was the solution stored at an appropriate temperature? B->E F Is the pH of the solution controlled? B->F G Analyze Solution by HPLC-UV or LC-MS C->G D->G E->G F->G H Are unexpected peaks present? G->H I Identify Degradation Products (e.g., via MS fragmentation, comparison to standards) H->I Yes K Issue Resolved H->K No J Optimize Storage and Handling Conditions I->J J->K M Check Solubility and Concentration L->M N Is the compound concentration below its solubility limit? M->N N->G Yes O Adjust concentration or solvent system N->O No O->K

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solutions of this compound?

    • A1: To maximize stability, solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light (using amber vials or foil), and in tightly sealed containers to prevent solvent evaporation. For long-term storage, preparing solutions in high-purity, anhydrous aprotic solvents and storing under an inert atmosphere is recommended.

  • Q2: What are the likely degradation pathways for this compound?

    • A2: The most probable degradation pathway is the hydrolysis of the amide bond, especially in the presence of strong acids or bases, yielding 4-bromobenzoic acid and isobutylamine. Other potential pathways include photolytic degradation due to the presence of the aromatic bromide and oxidative degradation.

  • Q3: How can I determine the stability of this compound in my specific experimental conditions?

    • A3: The most effective way is to conduct a stability study. This involves preparing the solution in your experimental buffer or solvent and monitoring it over time at your experimental temperature. Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the amount of this compound remaining.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe presence of the polar amide group is offset by the nonpolar isobutyl and bromophenyl groups.
MethanolSolublePolar protic solvent capable of hydrogen bonding with the amide group.
EthanolSolubleSimilar to methanol.
AcetonitrileSolublePolar aprotic solvent.
DichloromethaneSolubleNonpolar solvent, but the overall molecule has moderate polarity.
Dimethyl Sulfoxide (DMSO)Freely SolubleHighly polar aprotic solvent.
AcetoneSolublePolar aprotic solvent.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

3. Stress Conditions

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid compound in an oven at 80 °C for 48 hours.

    • At specified time points, dissolve the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, analyze both the exposed and control samples by HPLC.

4. HPLC Analysis

  • Use a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or another modifier).

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Experimental Workflow for Forced Degradation Study

Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of this compound B Subject to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (Solid, 80°C) B->F G Photolytic Degradation (Solution, Photostability Chamber) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (for Acid/Base Hydrolysis) H->I J Dilute to Analytical Concentration H->J I->J K Analyze by Stability-Indicating HPLC Method J->K L Quantify Parent Compound and Degradation Products K->L M Identify Degradation Products (e.g., LC-MS) L->M N Determine Degradation Pathway M->N

Caption: Workflow for a forced degradation study.

Potential Hydrolytic Degradation Pathway

Potential Hydrolytic Degradation of this compound A This compound C₁₁H₁₄BrNO B 4-bromobenzoic acid C₇H₅BrO₂ A->B H₂O (Acid or Base) C Isobutylamine C₄H₁₁N A->C H₂O (Acid or Base)

Caption: Potential hydrolytic degradation pathway.

Technical Support Center: Benzamide Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and answers to frequently asked questions regarding the purification of benzamide using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of benzamide.

Q1: What is the recommended stationary phase for benzamide purification?

For the purification of moderately polar compounds like benzamide, silica gel is the most common and effective stationary phase. A standard grade silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash chromatography.

Q2: How do I select the appropriate mobile phase (eluent)?

The key to good separation is selecting a mobile phase that provides a good retention factor (Rf) for benzamide on a Thin Layer Chromatography (TLC) plate.[1]

  • Starting Point: A mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a standard choice for benzamides.[1]

  • Optimization: The polarity of the mobile phase should be adjusted to achieve an Rf value for benzamide between 0.2 and 0.4 on a TLC plate.[1] This range typically ensures a good separation on the column.

  • Too High Rf (>0.5): If the benzamide spot travels too far up the TLC plate, the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

  • Too Low Rf (<0.2): If the benzamide spot barely moves from the baseline, the mobile phase is not polar enough. Increase the proportion of the polar solvent.

Q3: My benzamide sample is streaking or tailing on the column. What could be the cause and how can I fix it?

Streaking or tailing of the product band can be caused by several factors:

  • Compound Insolubility: Benzamide may not be fully soluble in the mobile phase as it passes through the column.[1] Consider using a different solvent system where benzamide exhibits better solubility.

  • Acidic Impurities: The presence of acidic impurities, such as residual benzoic acid from the synthesis, can interact with the slightly acidic silica gel, leading to tailing.[1][2] Washing the crude product with a dilute base like a 5% sodium bicarbonate solution before chromatography can remove acidic impurities.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad, tailing bands.[1] A general guideline is to use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, this ratio can be increased.[1]

Q4: I'm observing poor separation between benzamide and an impurity. What should I do?

Poor separation can often be resolved by optimizing the chromatography conditions:

  • Inadequate Solvent System: The chosen mobile phase may not have the right polarity to effectively separate the components. Systematically test different ratios of your solvent system using TLC to find the optimal polarity for separation.[1]

  • Improper Column Packing: If the silica gel is not packed uniformly, it can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[1] Ensure the column is packed with a uniform slurry of silica gel and is not allowed to run dry.[1]

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate) during the chromatography run.

Q5: I suspect my benzamide is degrading on the silica gel. How can I confirm this and what can be done?

Amides can sometimes be sensitive to the acidic nature of silica gel.[1]

  • Stability Test: To check for degradation, spot your crude material on a TLC plate, let it sit for about an hour, and then elute it. If new spots appear or the original spot diminishes in intensity, degradation may be occurring.[1]

  • Solution: If degradation is confirmed, consider using deactivated (neutralized) silica gel. This can be prepared by adding a small amount of a base, like triethylamine (e.g., 1-3%), to the mobile phase.[3] Alternatively, a different stationary phase like alumina can be used.[1]

Q6: My crude benzamide sample is not very soluble in the initial mobile phase. How should I load it onto the column?

If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[4]

  • Dissolve your crude product in a solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.[4]

Data Presentation

The selection of the mobile phase is critical for the successful purification of benzamide. The following table provides typical solvent systems and their compositions used for the purification of benzamide and structurally related compounds on silica gel.

Compound TypeStationary PhaseMobile Phase SystemTypical Ratios (v/v) (Non-polar:Polar)Target Rf
BenzamidesSilica GelHexane / Ethyl Acetate95:5 to 70:30[5]0.2 - 0.4[1]
N-BenzylbenzamideSilica GelHexane / Ethyl Acetate85:150.55
Morpholino(phenyl)methanoneSilica GelHexane / Ethyl Acetate85:150.46
N,N-Diethyl-4-methoxybenzamideSilica GelHexane / Ethyl Acetate80:200.60

Experimental Protocols

Protocol 1: Purification of Benzamide via Flash Column Chromatography

This protocol outlines the steps for purifying crude benzamide using flash column chromatography.

1. Materials and Equipment:

  • Crude benzamide

  • Silica gel (230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

2. TLC Analysis for Solvent System Optimization:

  • Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of crude benzamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each TLC plate in one of the prepared solvent systems.

  • Visualize the developed plates under a UV lamp.

  • Select the solvent system that gives a well-separated spot for benzamide with an Rf value between 0.2 and 0.4.[1]

3. Column Packing:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add a thin protective layer of sand on top of the silica bed.

4. Sample Loading:

  • Dissolve the crude benzamide in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Drain the solvent until the sample has been absorbed into the top layer of silica.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to absorb into the silica.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Begin collecting fractions in test tubes.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

6. Product Isolation:

  • Identify the fractions containing pure benzamide based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified benzamide.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Benzamide Evaporate->Pure

Caption: Workflow for Benzamide Purification by Column Chromatography.

Troubleshooting Guide

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Potential Solutions Start Problem Encountered PoorSep Poor Separation Start->PoorSep Streaking Streaking / Tailing Start->Streaking NoProduct No Product Elutes Start->NoProduct Degradation Product Degradation Start->Degradation AdjustPolarity Adjust Mobile Phase Polarity PoorSep->AdjustPolarity Wrong Polarity Repack Repack Column PoorSep->Repack Channeling Gradient Use Gradient Elution PoorSep->Gradient Complex Mixture CheckSolubility Check Solubility Streaking->CheckSolubility Insoluble in Eluent PreWash Pre-wash Crude (e.g., with NaHCO3) Streaking->PreWash Acidic Impurities ReduceLoad Reduce Sample Load Streaking->ReduceLoad Overloading NoProduct->AdjustPolarity Eluent too weak DryLoad Use Dry Loading NoProduct->DryLoad Insoluble at start DeactivateSilica Use Deactivated Silica or Alumina Degradation->DeactivateSilica Acidic Silica

Caption: Troubleshooting Logic for Benzamide Column Chromatography.

References

preventing hydrolysis of 4-bromobenzoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of 4-bromobenzoyl chloride during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent the hydrolysis of 4-bromobenzoyl chloride?

4-bromobenzoyl chloride is a highly reactive acyl chloride.[1] When exposed to moisture, it readily hydrolyzes to form 4-bromobenzoic acid and hydrochloric acid (HCl).[1][2] This side reaction is detrimental for several reasons:

  • Reduced Yield: It consumes the starting material, leading to a lower yield of your desired product.[2]

  • Impurity Formation: The resulting 4-bromobenzoic acid can be difficult to separate from the desired product, complicating purification.[2]

  • Stoichiometry Issues: The unintended consumption of the acyl chloride disrupts the reaction stoichiometry.

Q2: What are the visual or analytical signs that my 4-bromobenzoyl chloride has hydrolyzed?

Hydrolysis of 4-bromobenzoyl chloride can be identified through several observations:

  • Appearance: Pure 4-bromobenzoyl chloride can range from a white to orange or green powder or lump.[3] The formation of 4-bromobenzoic acid, a white solid, can alter the appearance.

  • Pungent Odor: Acyl chlorides have a characteristic sharp, pungent odor.[1] Upon hydrolysis, the release of HCl gas can be noticed.

  • Fuming: In humid air, the HCl gas produced can appear as white fumes.[4]

  • Analytical Confirmation: Infrared (IR) spectroscopy can detect the presence of the carboxylic acid impurity by a characteristic broad O-H stretch and a carbonyl (C=O) peak at a different wavenumber (around 1690 cm⁻¹) compared to the acyl chloride (doublet around 1740-1770 cm⁻¹).[5]

Q3: How should I properly store 4-bromobenzoyl chloride to prevent hydrolysis?

Proper storage is the first line of defense against hydrolysis.

  • Container: Store in a tightly sealed, corrosion-resistant container, preferably with a PTFE-lined cap.[3][6][7]

  • Environment: The container should be kept in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials like alcohols, amines, and strong bases.[6][8][9] A recommended storage temperature is 2-8°C.[10]

  • Inert Atmosphere: For long-term storage or after opening, flushing the container with an inert gas like nitrogen or argon can help displace moist air.[7]

  • Working Aliquots: To preserve the integrity of the main stock, it is good practice to transfer smaller, working quantities to a separate bottle for frequent use.[7]

Q4: My reaction with an amine is giving a low yield. How can I improve it by preventing hydrolysis?

Low yields in amidation reactions are often due to competing hydrolysis. To minimize this:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying or oven-drying (>100°C) and cooled under an inert gas stream.[2][11]

  • Use Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill them over an appropriate drying agent.[2][11]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glove box for highly sensitive substrates.[2][11]

  • Reagent Purity: Ensure the amine and any base used are also dry and pure.

  • Controlled Addition: Add the 4-bromobenzoyl chloride solution slowly (dropwise) to the amine solution, often at a reduced temperature (e.g., 0°C), to control the exothermic reaction and minimize side reactions.[2][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Hydrolysis of 4-bromobenzoyl chloride before or during the reaction.[2]Rigorously dry all glassware and use anhydrous solvents.[11] Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon).[2]
Formation of 4-Bromobenzoic Acid as a Major Byproduct Reaction with trace amounts of water from glassware, solvents, or the atmosphere.[2]Review and optimize drying procedures for all components. Use of molecular sieves in the reaction flask can be considered.[5]
Reaction Fails to Initiate The 4-bromobenzoyl chloride may have completely hydrolyzed prior to use.Use a fresh bottle of 4-bromobenzoyl chloride or purify the existing stock by distillation if it is a liquid at room temperature.[11] Check the quality of other reagents.
Inconsistent Results Between Batches Variable amounts of atmospheric moisture entering the reaction setup.Standardize the experimental setup protocol, ensuring a consistent positive pressure of inert gas is maintained throughout the experiment.

Data Summary

Table 1: Physical and Chemical Properties of 4-Bromobenzoyl Chloride

PropertyValueReference(s)
CAS Number 586-75-4[1][10]
Molecular Formula C₇H₄BrClO[1][10]
Molecular Weight 219.46 g/mol [10]
Appearance White to orange to green powder, crystals, or lump[1][3][12]
Melting Point 36-42 °C[10][12]
Boiling Point 174 °C / 102 mmHg[10]
Reactivity Reacts violently with water, alcohols, amines, and bases.[8][9][13]

Table 2: Recommended Drying Agents for Common Solvents

SolventRecommended Drying AgentTypical Residual WaterReference(s)
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13 ppm (with heating)[2]
Tetrahydrofuran (THF)3Å Molecular Sieves<10 ppm (after 24h)[2]
Toluene3Å Molecular Sieves<10 ppm (after 24h)[2]
Acetonitrile3Å Molecular Sieves<10 ppm (after 24h)[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol describes a typical Schotten-Baumann reaction to form an amide from 4-bromobenzoyl chloride and a primary amine, emphasizing techniques to prevent hydrolysis.

  • Glassware Preparation:

    • Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 120°C for at least 4 hours.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.[2] Allow the apparatus to cool to room temperature.

  • Reagent Preparation:

    • In the reaction flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).[14]

    • In a separate, dry flask, dissolve 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction Execution:

    • Cool the amine solution to 0°C using an ice bath.

    • Slowly add the 4-bromobenzoyl chloride solution to the stirred amine solution dropwise via a syringe or an addition funnel over 15-30 minutes.[11]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[11]

  • Monitoring and Work-up:

    • Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).[14]

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.[14]

Protocol 2: Purification of 4-Bromobenzoyl Chloride by Distillation

If your stock of 4-bromobenzoyl chloride is suspected of partial hydrolysis, it can be purified by vacuum distillation.

  • Setup: Assemble a distillation apparatus using oven-dried glassware.

  • Distillation: Heat the crude 4-bromobenzoyl chloride under reduced pressure. Collect the fraction boiling at approximately 136-138°C/20 mmHg.[15] The product should solidify in the receiving flask upon cooling.[15]

  • Storage: Immediately transfer the purified, solidified product to a dry, airtight container and store under an inert atmosphere as described in the FAQs.

Visualizations

Hydrolysis_Pathway cluster_products Hydrolysis Products reac1 4-Bromobenzoyl Chloride ts Nucleophilic Attack reac1->ts Electrophilic Carbonyl reac2 Water (H₂O) (Moisture) reac2->ts Nucleophilic Oxygen prod1 4-Bromobenzoic Acid prod2 Hydrochloric Acid (HCl) ts->prod1 ts->prod2

Caption: The hydrolysis pathway of 4-bromobenzoyl chloride.

Prevention_Workflow cluster_checks start Start Synthesis step1 1. Dry Glassware (Oven or Flame-Dry) start->step1 step2 2. Use Anhydrous Solvents (Sure/Seal™ or Distilled) step1->step2 hydrolysis Hydrolysis Occurs step1->hydrolysis Moisture on Glass step3 3. Assemble Under Inert Gas (Nitrogen or Argon) step2->step3 step2->hydrolysis Wet Solvent step4 4. Add Reagents via Syringe (Maintain Positive Pressure) step3->step4 step3->hydrolysis Atmospheric Leak step5 5. Controlled Reaction (Cooling, Slow Addition) step4->step5 end Successful Acylation step5->end Anhydrous p1 p2 p3

Caption: Experimental workflow to prevent hydrolysis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-bromo-N-isobutylbenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-bromo-N-isobutylbenzamide against a common structural analog, 4-bromo-N-phenylbenzamide. This comparison is supported by detailed experimental protocols and representative data to aid in the selection and implementation of robust analytical methods.

Data Presentation: Purity Analysis Comparison

The following table summarizes hypothetical, yet realistic, data from the purity analysis of this compound and a common alternative, 4-bromo-N-phenylbenzamide, using the HPLC method detailed below. This data is representative of what can be expected for high-purity research-grade materials.

CompoundBatch NumberRetention Time (min)Peak Area (%)Purity (%)
This compoundLot A8.599.85>99.8
This compoundLot B8.599.72>99.7
4-bromo-N-phenylbenzamideLot C10.299.91>99.9
4-bromo-N-phenylbenzamideLot D10.299.88>99.8

Experimental Protocols

A validated reversed-phase HPLC (RP-HPLC) method is crucial for the reliable determination of the purity of benzamide derivatives.[1][2] This method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.[1][3]

Objective

To determine the purity of synthesized this compound and 4-bromo-N-phenylbenzamide samples and to identify and quantify any impurities.

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.[1][3]

Chromatographic Conditions
ParameterRecommended Setting
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase A0.1% Phosphoric acid in Water[3]
Mobile Phase BAcetonitrile[3]
Gradient60% A to 20% A over 15 min, then hold at 20% A for 5 min
Flow Rate1.0 mL/min[3]
DetectionUV at 254 nm
Injection Volume10 µL[3]
Column Temperature30 °C[3]
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard (this compound or 4-bromo-N-phenylbenzamide) in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).[3]

  • Sample Solution: Accurately weigh and dissolve the synthesized sample in the mobile phase to obtain a similar concentration to the standard solution.[3]

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known impurities if available to confirm the separation capability of the method.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purity analysis of benzamide derivatives by HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B H Inject Sample B->H C Prepare Mobile Phases D Degas Mobile Phases C->D E System Equilibration D->E F Inject Blank E->F G Inject Standard F->G G->H I Record Chromatograms H->I J Integrate Peaks I->J K Calculate Purity J->K Logical_Relationship cluster_synthesis Synthesis & Purification cluster_analysis Purity Verification Synthesis Chemical Synthesis (e.g., 4-bromobenzoyl chloride + amine) Purification Purification (Recrystallization or Chromatography) Synthesis->Purification HPLC HPLC Purity Analysis Purification->HPLC Purity > 99%? Characterization Structural Characterization (NMR, MS) HPLC->Characterization Confirm Identity

References

Confirming the Structure of 4-bromo-N-isobutylbenzamide via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus experimental Nuclear Magnetic Resonance (NMR) data for the structural confirmation of 4-bromo-N-isobutylbenzamide. Detailed experimental protocols and a logical workflow for structural verification are presented to aid researchers in their analytical endeavors.

Predicted vs. Alternative Spectral Data

The structural integrity of a synthesized compound is paramount in scientific research and drug development. NMR spectroscopy is a powerful analytical technique for elucidating molecular structures. Below is a comparison of the predicted ¹H and ¹³C NMR spectral data for this compound against a hypothetical alternative, 3-bromo-N-isobutylbenzamide, highlighting the key differences that enable unambiguous identification.

Table 1: Predicted ¹H NMR Data Comparison (500 MHz, CDCl₃)

Assignment (this compound) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment (3-bromo-N-isobutylbenzamide) Predicted Chemical Shift (ppm) Multiplicity Integration
H-2, H-67.65Doublet2HH-2~7.8Singlet1H
H-3, H-57.55Doublet2HH-6~7.6Doublet1H
NH6.20Triplet1HH-4~7.5Doublet1H
CH₂3.20Triplet2HH-5~7.3Triplet1H
CH1.90Multiplet1HNH~6.2Triplet1H
CH₃0.95Doublet6HCH₂~3.2Triplet2H
CH~1.9Multiplet1H
CH₃~0.95Doublet6H

Table 2: Predicted ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Assignment (this compound) Predicted Chemical Shift (ppm) Assignment (3-bromo-N-isobutylbenzamide) Predicted Chemical Shift (ppm)
C=O167.0C=O~167
C-1133.0C-1~136
C-3, C-5131.5C-3~122
C-2, C-6128.5C-5~130
C-4125.0C-2~130
CH₂47.0C-6~126
CH28.0C-4~133
CH₃20.0CH₂~47
CH~28
CH₃~20

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • Spectra should be acquired on a 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

Structural Confirmation Workflow

The following workflow outlines the logical steps for confirming the structure of this compound using the acquired NMR data.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesize this compound Purification Purify the crude product Synthesis->Purification Acquire_1H Acquire 1H NMR Spectrum Purification->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Purification->Acquire_13C Analyze_1H Analyze 1H data: - Chemical Shift - Integration - Multiplicity Acquire_1H->Analyze_1H Analyze_13C Analyze 13C data: - Chemical Shift Acquire_13C->Analyze_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) Analyze_1H->Acquire_2D Compare Compare experimental data with predicted spectra Analyze_1H->Compare Analyze_13C->Acquire_2D Analyze_13C->Compare Analyze_2D Analyze 2D correlations Analyze_2D->Analyze_1H Analyze_2D->Analyze_13C Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed Match Structure_Incorrect Structure Incorrect / Impure Compare->Structure_Incorrect Mismatch

Caption: Workflow for the structural confirmation of this compound.

By following this guide, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their starting materials for subsequent experiments and development efforts. The clear differentiation in the predicted NMR spectra between the target molecule and its potential isomers provides a robust method for structural verification.

A Comparative Analysis of 4-bromo-N-isobutylbenzamide and its Chloro-Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4-bromo-N-isobutylbenzamide and its chloro-analog, 4-chloro-N-isobutylbenzamide, reveals key differences in their physicochemical properties and offers insights into their potential biological activities. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting the subtle yet significant impact of halogen substitution on the benzamide scaffold.

While direct comparative studies on the biological performance of this compound and 4-chloro-N-isobutylbenzamide are limited in publicly available literature, a comprehensive analysis of their properties and the established structure-activity relationships (SAR) of related halobenzamides allows for a predictive comparison. This guide aims to equip researchers with the necessary information to make informed decisions in their research and development endeavors.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a bromine atom with a chlorine atom at the 4-position of the N-isobutylbenzamide core imparts distinct physicochemical characteristics. These differences, summarized in the table below, can influence a compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound4-chloro-N-isobutylbenzamideData Source
Molecular Weight ( g/mol ) 256.14211.69PubChem
LogP (calculated) ~3.2~2.9Various sources
Polarizability HigherLowerGeneral Chemical Principles
Electronegativity of Halogen 2.96 (Bromine)3.16 (Chlorine)General Chemical Principles
Bond Strength (C-X) Weaker (C-Br)Stronger (C-Cl)General Chemical Principles

Note: Some values are approximated based on data for closely related analogs such as N-butyl derivatives, as direct experimental values for the N-isobutyl compounds are not consistently available.[1]

The higher molecular weight and greater polarizability of the bromo-analog are direct consequences of the larger atomic radius and greater number of electrons in bromine compared to chlorine. The calculated LogP values suggest that both compounds are reasonably lipophilic, a property often associated with good cell membrane permeability. The slight increase in lipophilicity for the bromo-derivative could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of 4-halo-N-isobutylbenzamides

The general synthetic route to both this compound and its chloro-analog is a straightforward amidation reaction. This typically involves the reaction of the corresponding 4-halobenzoyl chloride with isobutylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_reaction cluster_products Products 4-halobenzoyl_chloride 4-halobenzoyl chloride (X = Br or Cl) reaction_step + 4-halobenzoyl_chloride->reaction_step isobutylamine Isobutylamine isobutylamine->reaction_step product 4-halo-N-isobutylbenzamide reaction_step->product byproduct HCl reaction_step->byproduct

Caption: General synthesis of 4-halo-N-isobutylbenzamides.

Comparative Biological Activity: Insights from SAR

While direct experimental data comparing the biological activities of this compound and 4-chloro-N-isobutylbenzamide is scarce, structure-activity relationship (SAR) studies of broader series of benzamides provide valuable insights. The nature of the halogen at the 4-position can significantly modulate the biological activity, influencing factors such as binding affinity to target proteins and overall efficacy.

For instance, in various classes of biologically active compounds, the substitution of a chloro group with a bromo group can lead to enhanced activity. This is often attributed to the increased lipophilicity and the potential for halogen bonding, a non-covalent interaction where the bromine atom can act as a Lewis acid. However, this is not a universal trend, and the specific biological target and its binding pocket architecture are critical determinants of the final effect.

Research on other substituted benzamides has shown them to possess a wide range of biological activities, including potential as anthelmintics, antimycobacterials, and kinase inhibitors.[2][3] The isobutyl group on the amide nitrogen contributes to the overall lipophilicity and can influence how the molecule fits into a binding site.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are generalized protocols for key experiments.

General Synthesis of 4-halo-N-isobutylbenzamides

Materials:

  • 4-bromobenzoyl chloride or 4-chlorobenzoyl chloride

  • Isobutylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-halobenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add isobutylamine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-halo-N-isobutylbenzamide.

In Vitro Receptor Binding Assay (Competitive)

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for a specific receptor.

Binding_Assay Start Start: Prepare receptor membranes Incubate Incubate: - Receptor membranes - Radioligand (fixed concentration) - Test compound (varying concentrations) Start->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze data: - Plot % inhibition vs. log[compound] - Determine IC50 Quantify->Analyze Calculate Calculate Ki using Cheng-Prusoff equation Analyze->Calculate

Caption: Workflow for a competitive receptor binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Test compounds (this compound and 4-chloro-N-isobutylbenzamide) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

  • Initiate the binding reaction by adding the receptor-containing cell membranes.

  • Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The substitution of bromine for chlorine in the 4-position of N-isobutylbenzamide results in predictable changes in physicochemical properties, including increased molecular weight and lipophilicity. While direct comparative biological data is limited, SAR principles suggest that this substitution could have a significant impact on biological activity. The bromo-analog may exhibit enhanced potency due to its potential for stronger interactions with biological targets, although this is highly dependent on the specific target.

To definitively elucidate the comparative performance of these two compounds, direct experimental evaluation is essential. Researchers are encouraged to utilize the provided experimental protocols to conduct head-to-head studies. Such data will be invaluable in understanding the nuanced effects of halogen substitution in this chemical series and will guide the future design of more potent and selective benzamide-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of N-Alkylbenzamide Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-alkylbenzamide derivatives, with a specific focus on 3,5-dinitrobenzamide analogs, as promising agents against Mycobacterium tuberculosis. The following sections present a comprehensive analysis of their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of the proposed mechanism of action.

Comparative Biological Activity of N-Alkyl-3,5-dinitrobenzamide Derivatives

The antitubercular activity of N-alkyl-3,5-dinitrobenzamide derivatives is significantly influenced by the nature of the alkyl substituent on the amide nitrogen. A systematic variation of the N-alkyl chain length reveals a clear parabolic relationship with the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv.[1]

The following table summarizes the in vitro antitubercular activity and cytotoxicity of a series of N-alkyl-3,5-dinitrobenzamides, highlighting the impact of the alkyl chain length on their biological profile.

Compound IDN-Alkyl GroupMIC (µg/mL)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/MIC)
1a n-Butyl> 125> 50-
1b n-Hexyl0.98> 50> 51
1c n-Octyl0.06> 50> 833
1d n-Nonyl0.03> 50> 1667
1e n-Decyl0.016352188
1f n-Dodecyl0.0325833
1g n-Tetradecyl0.241562.5
1h n-Hexadecyl1.95< 10< 5.1
Isoniazid -0.03--

Data is compiled from multiple sources for a comprehensive overview.

The data clearly indicates that derivatives with intermediate lipophilicity, specifically those with N-alkyl chains of eight to twelve carbons, exhibit the most potent antitubercular activity.[1][2] The N-decyl derivative (1e ) emerged as the most active compound with a MIC of 16 ng/mL.[1][2] Further elongation or shortening of the alkyl chain leads to a decrease in activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of SAR studies. The following are summaries of the key experimental protocols used to evaluate the N-alkylbenzamide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[3]

  • Preparation of Microplates: Sterile 96-well flat-bottom plates were used. 100 µL of Middlebrook 7H9 broth, supplemented with OADC enrichment, was added to each well.

  • Compound Dilution: The test compounds were dissolved in DMSO to prepare stock solutions. Serial twofold dilutions of the compounds were then performed directly in the microplates.

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv was prepared and its turbidity was adjusted to a McFarland standard of 1.0. This suspension was then diluted 1:50 in Middlebrook 7H9 broth.

  • Inoculation and Incubation: 100 µL of the diluted bacterial suspension was added to each well, resulting in a final volume of 200 µL. The plates were sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition and Reading: After the incubation period, 30 µL of Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay

The cytotoxicity of the N-alkylbenzamide derivatives was evaluated against a mammalian cell line (e.g., HepG2 or macrophages) to determine their selectivity index.

  • Cell Seeding: Human-derived macrophage-like cells were seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay or a resazurin-based assay. This involves adding the respective reagent to the wells and measuring the absorbance or fluorescence after a further incubation period.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that resulted in a 50% reduction in cell viability compared to the untreated control cells.

Proposed Mechanism of Action

The potent antitubercular activity of 3,5-dinitrobenzamide derivatives is believed to be mediated through the inhibition of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1][2][4] This enzyme is a crucial component of the arabinogalactan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall.

The proposed mechanism involves the reductive activation of the nitro group of the benzamide derivative by the flavin cofactor within the DprE1 active site. This leads to the formation of a reactive nitroso intermediate that can then form a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, resulting in irreversible inhibition.[4]

DprE1_Inhibition cluster_0 DprE1 Active Site cluster_1 N-Alkyl-3,5-dinitrobenzamide cluster_2 Inhibition Cascade FAD FAD Reduction Nitro Group Reduction FAD->Reduction e- Cys387 Cys387-SH Covalent_Bond Covalent Adduct Formation Cys387->Covalent_Bond Nucleophilic Attack Benzamide Benzamide Core N-Alkyl Chain 3,5-Dinitro Groups Benzamide:f2->Reduction Enters Active Site Reduction->Covalent_Bond Forms Nitroso Intermediate Inhibition DprE1 Inhibition Covalent_Bond->Inhibition

Caption: Proposed mechanism of DprE1 inhibition by N-alkyl-3,5-dinitrobenzamides.

Experimental Workflow

The general workflow for the discovery and evaluation of novel N-alkylbenzamide derivatives as antitubercular agents is depicted below.

SAR_Workflow Synthesis Synthesis of N-Alkylbenzamide Library MIC_Assay In vitro Antitubercular Activity Screening (MIC) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assessment (CC50) MIC_Assay->Cytotoxicity_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Identified SAR Trends Mechanism_Studies Mechanism of Action Studies (e.g., DprE1 inhibition) SAR_Analysis->Mechanism_Studies Lead_Optimization->Synthesis In_Vivo_Testing In vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing Optimized Leads

Caption: A typical workflow for the development of N-alkylbenzamide antitubercular agents.

References

Comparative Analysis of the Predicted Biological Activity of 4-bromo-N-isobutylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. These activities are profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. This guide will focus on the potential anticancer, antimicrobial, and anti-inflammatory properties of 4-bromo-N-isobutylbenzamide by comparing it with derivatives featuring modifications at the 4-position of the benzoyl ring and on the N-alkyl chain.

Comparative Biological Activity of Benzamide Derivatives

The following table summarizes the biological activities of various benzamide derivatives, providing a basis for predicting the activity profile of this compound. The data is curated from studies on 4-bromobenzamides and N-alkylbenzamide analogs.

Compound IDStructureBiological Target/ActivityPotency (IC50/MIC)Reference
A 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9)FGFR1 Inhibitor (Anticancer)1.25 - 2.31 µM on various NSCLC cell lines[1][2]
B N-benzylbenzamide derivative (20b)Tubulin Polymerization Inhibitor (Anticancer)12 - 27 nM on various cancer cell lines[3]
C N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Antibacterial (against XDR S. Typhi)MIC: 6.25 µg/mL[4]
D N-phenylcarbamothioylbenzamidesAnti-inflammatory-[5]
E This compound (Predicted) FGFR1 inhibition, Tubulin polymerization inhibition, Antibacterial, Anti-inflammatory Predicted to have activity based on SAR -

Structure-Activity Relationship (SAR) Insights:

  • 4-Bromo Substitution: The presence of a bromine atom at the 4-position of the benzoyl ring is a common feature in many biologically active benzamides. This substituent can influence the compound's electronic properties and its ability to interact with biological targets. For instance, in the case of FGFR1 inhibitors, the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold has demonstrated significant potency[1][2].

  • N-Alkyl Substitution: The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's biological activity and selectivity. The N-isobutyl group in the target compound is a relatively small, lipophilic moiety that can influence cell permeability and binding to hydrophobic pockets within target proteins. Comparison with N-benzyl derivatives, which are potent tubulin inhibitors, suggests that the N-alkyl substituent is a key determinant of the mechanism of action[3].

Experimental Protocols

Detailed methodologies are essential for the validation and reproducibility of experimental findings. Below are representative protocols for evaluating the biological activities of benzamide derivatives.

FGFR1 Inhibition Assay (Kinase Activity)

This assay determines the ability of a compound to inhibit the enzymatic activity of Fibroblast Growth Factor Receptor 1 (FGFR1).

  • Materials: Recombinant human FGFR1 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit, test compounds.

  • Procedure:

    • Prepare a reaction mixture containing FGFR1, buffer, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the poly(Glu, Tyr) substrate.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the FGFR1 kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., NCI-H520, NCI-H1581 for FGFR1 amplified cancers), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Materials: Bacterial strain (e.g., Extensively Drug-Resistant Salmonella Typhi), Mueller-Hinton broth, test compound, 96-well microtiter plates.

  • Procedure:

    • Prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a key signaling pathway potentially modulated by 4-bromobenzamide derivatives and a typical experimental workflow.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds RAS RAS FGFR1->RAS PLCg PLCγ FGFR1->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Inhibitor This compound (Predicted Inhibitor) Inhibitor->FGFR1

Caption: Predicted inhibition of the FGFR1 signaling pathway.

Experimental_Workflow_IC50 cluster_0 In Vitro Assay start Start: Prepare Cancer Cell Culture treat Treat cells with various concentrations of This compound start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent incubate->mtt measure Measure absorbance mtt->measure calculate Calculate IC50 value measure->calculate end End: Determine Cytotoxicity calculate->end

Caption: General experimental workflow for IC50 determination.

Conclusion

Based on the analysis of structurally related compounds, this compound is predicted to exhibit a range of biological activities, with anticancer properties being particularly promising. The 4-bromo substitution is a known feature in potent enzyme inhibitors, while the N-isobutyl group likely contributes to favorable pharmacokinetic properties. Future experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a starting point for such investigations.

References

analytical methods for characterizing substituted benzamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Characterizing Substituted Benzamides

Substituted benzamides are a significant class of compounds in medicinal chemistry and drug development, known for their diverse pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[1][2] Accurate and comprehensive characterization of these molecules is crucial for ensuring their identity, purity, and stability. This guide provides a comparative overview of the primary analytical methods used for the characterization of substituted benzamides, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals.

Chromatographic Methods

Chromatographic techniques are essential for separating substituted benzamides from impurities and for their quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, identification, and quantification of substituted benzamides in various matrices, including pharmaceutical formulations and biological samples.[3][4] Reverse-phase HPLC is particularly common for these analyses.[5]

Quantitative Data Summary: HPLC

CompoundColumnMobile PhaseFlow RateDetectionRetention Time (min)
N-(3-aminophenyl)-BenzamideNewcrom R1Acetonitrile, Water, Phosphoric Acid1.0 mL/minUV (230nm)Not Specified[5]
Benzydamine HClGrace Altima C18 (5 µm)Sodium perchlorate, trimethylamine (pH 3)1.0 mL/minUV (320 nm)< 10[3]
Sulpiride, Amisulpride, MosaprideAmylose-tris-(5-chloro-2-methylphenylcarbamate)Ethanol, n-hexane (0.1% diethylamine)Not SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocol: HPLC Analysis

A general protocol for the HPLC analysis of a substituted benzamide is as follows:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted benzamide sample in a suitable solvent (e.g., methanol or the mobile phase) to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A typical mobile phase is a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid).[5][6] A gradient elution may be necessary for complex samples.

    • Flow Rate: A standard flow rate is 1.0 mL/min.[3]

    • Column Temperature: Maintain a constant temperature, typically between 25-40 °C.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

    • Detection: Monitor the elution of the compound using a UV detector at a wavelength where the analyte has maximum absorbance.[3]

  • Data Analysis: Identify the peak corresponding to the substituted benzamide by its retention time. Quantify the amount by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Substituted Benzamide Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Chromatogram->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC analysis of substituted benzamides.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds and can be applied to substituted benzamides, often after a derivatization step to increase their volatility. It is particularly useful for impurity profiling.[7]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol describes the determination of a dimethylamine impurity in N,N-dimethylformamide by derivatizing it to N,N-dimethylbenzamide.[7]

  • Derivatization: Mix the sample containing the analyte (e.g., dimethylamine) with a derivatizing agent (e.g., benzoyl chloride). The reaction converts the analyte into a more volatile and thermally stable derivative (e.g., N,N-dimethylbenzamide).[7]

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS).

  • GC Conditions:

    • Column: An Rtx-5 amine column (30 m x 0.32 mm x 1.50 µm) is suitable.[7]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 2 mL/min).[7]

    • Oven Temperature Program: Start at a low temperature, then ramp up to a higher temperature to ensure separation of all components.

    • Injector: Use a split/splitless injector at a high temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range appropriate for the expected derivative and its fragments (e.g., m/z 40-400).

  • Data Analysis: Identify the derivative peak by its retention time and its characteristic mass spectrum. The mass spectrum can be compared to a library for confirmation.[8]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte in Sample Derivatize Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize MassAnalyze Mass Analysis (MS) Ionize->MassAnalyze Spectrum Obtain Mass Spectrum MassAnalyze->Spectrum Identify Identify Compound Spectrum->Identify

Caption: Workflow for GC-MS analysis including a derivatization step.

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of substituted benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules, including substituted benzamides.[9][10] Both ¹H and ¹³C NMR are routinely used.[11][12]

Quantitative Data Summary: Typical NMR Chemical Shifts (δ, ppm)

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HAmide (-SO₂-NH -CO-)~ 11.0 - 12.0 (singlet)[13]
¹HAromatic (Benzoyl ring)~ 7.4 - 7.7 (multiplet)[13]
¹HAromatic (Substituted Phenyl)~ 7.8 - 8.0 (multiplet)[13]
¹³CCarbonyl (C =O)~ 165 - 170[11][13]
¹³CAromatic Carbons~ 120 - 145[13]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted benzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] Transfer the solution to an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).[13]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and fully elucidate the structure.[10]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts to specific atoms in the molecule based on their environment and coupling patterns.

NMR_Workflow Sample Purified Sample in Deuterated Solvent NMR_Spec Acquire 1D (¹H, ¹³C) & 2D NMR Spectra Sample->NMR_Spec Process Process Spectra (FT, Phasing) NMR_Spec->Process Assign Assign Signals (Chemical Shift, Coupling) Process->Assign Elucidate Elucidate Final Structure Assign->Elucidate

Caption: Typical fragmentation pathway for benzamide in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [14][15] Data Summary: Characteristic IR Absorption Bands for Benzamides

Functional GroupVibrationWavenumber (cm⁻¹)Reference
N-H (Amide)Stretching3354 (broad)[16]
C-H (Aromatic)Stretching~3100[4]
C=O (Amide I)Stretching~1712 - 1630[16]
C-NStretching~1542[16]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For solid samples, a small amount of the substance can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. [13]Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. [13]3. Data Acquisition:

    • Collect a background spectrum of the empty sample holder (e.g., clean ATR crystal).

    • Place the sample and collect the sample spectrum.

    • The instrument software automatically subtracts the background from the sample spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹. [13] * Resolution: 4 cm⁻¹. [13]4. Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups within the molecule.

Relationship between Functional Groups and IR Signals

FTIR_Correlation cluster_groups Functional Groups cluster_signals Characteristic IR Signals (cm⁻¹) Molecule Substituted Benzamide NH N-H Molecule->NH CO C=O Molecule->CO CN C-N Molecule->CN ArCH Aromatic C-H Molecule->ArCH NH_Signal ~3350 NH->NH_Signal CO_Signal ~1650 CO->CO_Signal CN_Signal ~1540 CN->CN_Signal ArCH_Signal ~3100 ArCH->ArCH_Signal

Caption: Correlation between functional groups and their IR signals.

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For substituted benzamides, they provide crucial information on melting point, thermal stability, and decomposition. [17][18] Data Summary: Information from Thermal Analysis

TechniqueAbbreviationInformation Provided
Thermogravimetric AnalysisTGAMeasures mass change versus temperature, indicating thermal stability and decomposition temperatures. [19]
Differential Thermal AnalysisDTAMeasures the temperature difference between a sample and a reference, detecting thermal events like melting and decomposition. [19]
Differential Scanning CalorimetryDSCMeasures the heat flow required to maintain a sample at the same temperature as a reference, quantifying the enthalpy of transitions (e.g., melting). [17][19]

Experimental Protocol: Thermal Analysis (DSC/TGA)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Data Acquisition:

    • Place the sample pan in the instrument furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The instrument records the change in mass (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting curves to determine the onset temperature of melting, the peak melting temperature, the heat of fusion (from DSC), and the temperature at which significant weight loss occurs (from TGA). [17] Workflow for Thermal Analysis

Thermal_Analysis_Workflow Sample Weigh Sample (2-10 mg) in Pan Instrument Place in DSC/TGA Instrument Sample->Instrument Heat Heat at Constant Rate (e.g., 10 °C/min) Instrument->Heat Record Record Mass Change (TGA) & Heat Flow (DSC) Heat->Record Analyze Analyze Curves for Melting Point & Stability Record->Analyze

Caption: General workflow for DSC/TGA thermal analysis.

Comparison of Analytical Methods

MethodInformation ProvidedKey AdvantagesCommon Applications
HPLC Separation, Quantification, PurityHigh resolution, widely applicable, quantitativePurity assessment, assay of active ingredients, chiral separations [1]
GC-MS Separation, Identification, QuantificationHigh sensitivity, structural information from MSImpurity profiling, analysis of volatile compounds [7]
NMR Complete Molecular Structure, ConformationUnambiguous structure elucidationStructure determination of new chemical entities, conformational analysis [9][20]
MS Molecular Weight, Fragmentation PatternHigh sensitivity, molecular formula (HRMS)Molecular weight confirmation, structural analysis via fragmentation [8][11]
FTIR Functional GroupsFast, non-destructive, simple sample prepIdentification of key functional groups, raw material verification [13][15]
Thermal Analysis Melting Point, Thermal Stability, PuritySmall sample size, physicochemical propertiesDetermination of melting point, stability studies, polymorphism screening [17][21]

Conclusion

The comprehensive characterization of substituted benzamides requires an orthogonal approach, utilizing a combination of analytical techniques. Chromatographic methods like HPLC are indispensable for purity determination and quantification. Spectroscopic methods, particularly NMR and MS, are essential for definitive structure elucidation, while FTIR provides rapid confirmation of functional groups. Finally, thermal analysis yields vital information about the solid-state properties and stability of the compound. By employing these methods in concert, researchers can ensure the quality, safety, and efficacy of substituted benzamide-based drug candidates.

References

Comparative Cytotoxicity of Novel Benzamide Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel benzamide compounds against various cancer cell lines, supported by experimental data from recent studies. This document summarizes key quantitative data, details experimental protocols, and visualizes a key signaling pathway to aid in the evaluation of these potential therapeutic agents.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of several novel benzamide derivatives, presenting their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound IDTarget Cell Line(s)IC50 (µM)Key Findings & Mechanism of Action
BJ-13 Gastric cancer cellsPotent (specific values not detailed in abstract)Induces significant intracellular reactive oxygen species (ROS) accumulation, leading to mitochondrial membrane potential collapse and caspase-dependent apoptosis.[1]
Compound 13f HCT116 (colorectal cancer), DLD-1 (colorectal cancer)0.30 (HCT116), 2.83 (DLD-1)Potent PARP-1 inhibitor; arrests cell cycle at G2/M phase, accumulates DNA double-strand breaks, reduces mitochondrial membrane potential, and induces apoptosis.[2]
Compound 20b Various cancer cell lines0.012 - 0.027A tubulin polymerization inhibitor that binds to the colchicine binding site and exhibits potent anti-vascular activity.[3]
VKNG-2 S1-M1-80 (colon cancer)Not specified as IC50, but 5 µM reverses resistanceInhibits the efflux function of the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs like mitoxantrone and SN-38.[4]
N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) CWR-22 (prostate cancer), PC-3 (prostate cancer), DU-145 (prostate cancer)2.5 (CWR-22, PC-3), 6.5 (DU-145)Arrests cells in the G1-phase of the cell cycle and induces apoptosis.[5]
Compound 6b MDA-MB-231 (breast cancer), MCF-7 (breast cancer)76.7 (MDA-MB-231), 45.7 (MCF-7)A histone deacetylase (HDAC) inhibitor with a notable safety margin compared to the established drug SAHA.[6]
Compound 8a HepG2 (hepatocellular carcinoma)Potent (specific values not detailed in abstract)Induces cell cycle arrest at the G1/S stages and promotes apoptosis by increasing the pre-G1 cell population; also inhibits tubulin polymerization.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro cytotoxicity studies. The following sections provide protocols for key experiments commonly used in the evaluation of novel benzamide compounds.

MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Novel benzamide compounds

  • Cancer cell lines (e.g., MCF-7 breast cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Benzamide-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest the cells after treatment with the benzamide compound for the desired time.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in the 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

Proposed Mechanism of Benzamide-Induced Apoptosis

The following diagram illustrates a common signaling pathway activated by several cytotoxic benzamide compounds, leading to programmed cell death.

Benzamide_Induced_Apoptosis Benzamide Novel Benzamide Compound ROS Increased ROS Benzamide->ROS induces Bcl2 Bcl-2 (Downregulated) Benzamide->Bcl2 Bax Bax (Upregulated) Benzamide->Bax Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Bcl2->Mito_Dysfunction inhibits Bax->Mito_Dysfunction promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of benzamide-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

This diagram outlines the general workflow for assessing the cytotoxic effects of novel compounds in a laboratory setting.

Cytotoxicity_Workflow Cell_Culture Cell Culture (e.g., MCF-7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48h) Compound_Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Acquisition Data Acquisition (Microplate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Validating Synthesis: A Comparative Guide to Melting Point Analysis and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical synthesis, the rigorous confirmation of a compound's purity and identity is a cornerstone of reliable research. While modern spectroscopic methods offer unparalleled detail, the classical technique of melting point analysis remains a rapid and cost-effective first-line assessment. This guide provides a comparative overview of melting point analysis against key spectroscopic and chromatographic alternatives, offering experimental insights for research scientists and drug development professionals.

The Principle of Melting Point Analysis

The melting point of a crystalline solid is a distinct physical property. For a pure substance, melting occurs over a sharp, well-defined temperature range, typically 0.5–1°C. However, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, serves as a powerful, albeit qualitative, indicator of purity.[2] A broad and depressed melting range compared to the literature value is a clear sign of impurities.[1]

Core Alternatives for Synthesis Validation

While melting point analysis is an excellent preliminary check, it is not sufficient for unequivocal structure elucidation or sensitive purity quantification. A multi-technique approach is the gold standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separative technique that is considered a primary method for quantitative purity assessment.[3][4] It separates components of a mixture based on their differential partitioning between a mobile and stationary phase, allowing for the detection and quantification of impurities, even at trace levels.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural determination of organic molecules.[5][6] It provides detailed information about the chemical environment and connectivity of atoms (specifically 1H and 13C) within a molecule, making it the most powerful method for confirming the identity of a synthesized compound.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions.[9] It provides precise molecular weight information, which is crucial for confirming the elemental composition and identity of a synthesized product.[8][10]

Performance Comparison

The selection of an analytical technique depends on the specific requirements of the analysis, from initial purity checks to comprehensive structural confirmation.

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Use Preliminary Purity & Identity CheckQuantitative Purity Analysis, Impurity ProfilingDefinitive Structure Elucidation & ConfirmationMolecular Weight Determination, Formula Confirmation
Purity Indication Broad, depressed range suggests impurities.[1]Quantifies purity by relative peak area.[5]Can detect impurities with distinct signals.Can detect impurities with different mass-to-charge ratios.
Sensitivity Low (requires >1% impurity for significant change).[3]High (can detect trace impurities, ppm/ppb levels).Moderate to High (depends on impurity structure).Very High (can detect trace amounts, pmol/fmol).[11]
Specificity Low (different compounds can have similar melting points).[3]High (can separate closely related compounds).Very High (provides unique fingerprint for a structure).Very High (provides precise mass information).
Sample State Crystalline SolidLiquid (solids must be dissolved).[3]Liquid (solids must be dissolved).Solid, Liquid, or Gas (depending on ionization source).
Analysis Time Rapid (5-10 minutes per sample).Moderate (15-60 minutes per sample).Moderate (5-30 minutes per sample).Rapid (<5 minutes per sample).
Key Limitations Primarily qualitative; not suitable for non-crystalline solids or substances that decompose.[3]Requires soluble samples and method development.Less sensitive for purity than HPLC; requires more sample.Can be destructive; may not be suitable for all compounds.[3]

Experimental Protocols

Melting Point Determination

Objective: To assess the purity of a synthesized crystalline solid by measuring its melting point range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.

  • Capillary Loading: Pack 1-3 mm of the crushed sample into a glass capillary tube by tapping the sealed end on a hard surface.[12]

  • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the block to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1 - T2.[3]

  • Interpretation: Compare the observed range to the literature value for the pure compound. A sharp range (e.g., 122-123°C) close to the literature value indicates high purity. A broad and depressed range (e.g., 117-121°C) suggests the presence of impurities.[13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To quantitatively determine the purity of a synthesized compound.

Methodology:

  • Standard and Sample Preparation: Accurately weigh and dissolve a known amount of a reference standard and the synthesized sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrument Setup:

    • Column: Select an appropriate column (e.g., C18 reverse-phase).

    • Mobile Phase: Prepare and degas the mobile phase (e.g., a gradient of acetonitrile and water).

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Detector: Use a UV detector set to a wavelength where the compound of interest absorbs strongly.

  • Analysis: Inject the standard solution to establish retention time and peak area. Subsequently, inject the sample solution.

  • Data Analysis: Identify the main peak corresponding to the synthesized product. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

1H NMR for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dry sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the proton (¹H) nucleus.

  • Data Acquisition: Acquire the spectrum. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.

  • Data Processing: Process the raw data using Fourier transform to generate the NMR spectrum.

  • Spectral Interpretation: Analyze the key features of the spectrum:

    • Chemical Shift (δ): Indicates the electronic environment of the protons.[6]

    • Integration: Reveals the relative ratio of protons in different environments.

    • Splitting Pattern (Multiplicity): Provides information about neighboring protons, as dictated by the n+1 rule.[15]

Synthesis Validation Workflow

The following diagram illustrates a typical workflow for validating a newly synthesized compound, integrating melting point analysis as a key decision point.

SynthesisValidation cluster_0 Synthesis & Purification cluster_1 Initial Purity Assessment cluster_2 Definitive Characterization cluster_3 Remediation Start Synthesized Crude Product Purify Purification (e.g., Recrystallization, Chromatography) Start->Purify MP_Analysis Melting Point Analysis Purify->MP_Analysis Spectroscopy Spectroscopic & Chromatographic Analysis (NMR, MS, HPLC) MP_Analysis->Spectroscopy Sharp & Correct MP Range Repurify Further Purification MP_Analysis->Repurify Broad or Depressed MP Range Final Pure, Confirmed Product Spectroscopy->Final Repurify->MP_Analysis Re-test Reassess Re-evaluate Synthesis Route Repurify->Reassess If purity does not improve

References

comparing synthetic routes for producing N-substituted benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of N-substituted benzamides is a cornerstone of modern medicinal chemistry and materials science. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most appropriate method for a given application.

The benzamide moiety is a prevalent structural motif in a vast array of pharmaceuticals and functional materials. The ability to readily introduce diverse substituents on the nitrogen atom allows for the fine-tuning of a molecule's biological activity, solubility, and other physicochemical properties. Consequently, the choice of synthetic strategy for constructing the amide bond is a critical consideration in any research and development endeavor. This guide outlines and compares four principal methods for the synthesis of N-substituted benzamides: the classical Schotten-Baumann reaction, the use of carbodiimide coupling reagents, direct catalytic amidation of benzoic acids, and amidation of benzoate esters.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the synthesis of a model compound, N-benzylbenzamide, via different synthetic routes. This allows for a direct comparison of reaction yields and conditions.

Synthetic RouteKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)Reference(s)
Schotten-Baumann Reaction Benzoyl chloride, Benzylamine, NaOH (aq)Dichloromethane/Water0 °C to RT2 - 4 hours70 - 95%[1]
Carbodiimide Coupling (EDC) Benzoic acid, Benzylamine, EDC, HOBt, DIPEADMF or DCM0 °C to RT12 - 24 hours76%[2]
Carbodiimide Coupling (DCC) Benzoic acid, Aniline, DCCDichloromethane0 °C to RT12 hours56%[3][4]
Direct Catalytic Amidation Benzoic acid, Benzylamine, Boric AcidTolueneReflux20 hours89%[5]
Amidation of Ester Methyl Benzoate, Benzylamine, NaNH2BH3THFRoom Temperature5 minutes99%[6]

Experimental Protocols and Methodologies

Detailed experimental protocols for the key synthetic routes are provided below. These procedures are representative and may require optimization for specific substrates.

Schotten-Baumann Reaction

This classical method involves the acylation of an amine with an acyl chloride in the presence of a base.[7][8]

Protocol for the synthesis of N-phenyl-4-aminobenzamide:

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask, dissolve the aniline derivative in dichloromethane.

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the aniline solution.

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 equivalent) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes, maintaining the temperature of the reaction mixture between 0 and 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from hot ethanol.[1]

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in DCM mix Combine Amine Soln. & NaOH (aq) in Ice Bath prep_amine->mix prep_base Prepare 10% aq. NaOH Solution prep_base->mix add_acyl Dropwise Addition of Acyl Chloride in DCM (0-5 °C, 30 min) mix->add_acyl react Stir at RT (2-4 h) add_acyl->react sep Separatory Funnel Extraction react->sep wash Wash Organic Layer (HCl, NaHCO3, Brine) sep->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify product Pure N-Substituted Benzamide purify->product

Schotten-Baumann Reaction Workflow
Carbodiimide Coupling Reaction

Modern amide synthesis frequently employs coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine under milder conditions.[6]

Protocol for the synthesis of N-substituted benzamide using EDC/HOBt:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid derivative (1.0 equivalent), the desired amine (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).[2]

  • Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.[2]

  • Addition of Coupling Reagent: Slowly add solid EDC hydrochloride (1.2 equivalents) to the reaction mixture in portions.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Carbodiimide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Benzoic Acid, Amine, & HOBt in DMF (Inert Atmosphere) cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC.HCl in Portions add_base->add_edc react Warm to RT & Stir (12-24 h) add_edc->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify product Pure N-Substituted Benzamide purify->product

Carbodiimide Coupling Workflow
Direct Catalytic Amidation

This method involves the direct reaction of a carboxylic acid and an amine, typically at elevated temperatures with a catalyst to facilitate the dehydration process.

Protocol for the boric acid-catalyzed synthesis of N-benzylbenzamide:

  • Reaction Setup: To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (1.0 equivalent), boric acid (1-50 mol%), and toluene.[5]

  • Addition of Amine: Stir the mixture for 10 minutes, then add benzylamine (1.03 equivalents).[5]

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is typically complete within 5-20 hours.[5] Monitor the reaction by TLC.

  • Workup and Purification: Allow the mixture to cool to room temperature and pour it into hexanes. Collect the precipitate by suction filtration and wash with water to remove residual boric acid. The resulting solid can be further purified by recrystallization.[5]

Direct_Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification charge_reactors Add Benzoic Acid, Boric Acid, & Toluene to Flask with Dean-Stark add_amine Add Benzylamine charge_reactors->add_amine reflux Heat to Reflux & Collect Water (5-20 h) add_amine->reflux cool Cool to RT reflux->cool precipitate Pour into Hexanes cool->precipitate filter Filter & Wash with Water precipitate->filter purify Recrystallize filter->purify product Pure N-Substituted Benzamide purify->product

Direct Catalytic Amidation Workflow

Conclusion

The choice of synthetic route for producing N-substituted benzamides depends on several factors, including the scale of the reaction, the sensitivity of the substrates, cost considerations, and the desired purity of the final product. The Schotten-Baumann reaction is a robust and cost-effective method suitable for large-scale synthesis. Carbodiimide coupling reagents offer milder reaction conditions and are highly versatile, making them a popular choice in medicinal chemistry for the synthesis of complex molecules. Direct catalytic amidation presents a "greener" alternative by avoiding stoichiometric activating agents, though it may require higher temperatures. The amidation of esters provides an efficient route, particularly with the use of activating agents like sodium aminoborohydrides, offering rapid and high-yielding transformations at room temperature. By carefully considering the advantages and disadvantages of each method, researchers can select the optimal strategy to efficiently synthesize the desired N-substituted benzamides for their specific needs.

References

Assessing the Anti-Proliferative Activity of Benzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzamide and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines. This guide provides a comparative overview of the anti-proliferative activity of selected benzamide analogs, supported by quantitative experimental data. It further details the methodologies for key assays and visualizes critical signaling pathways and experimental workflows to aid in the design and evaluation of future research in this promising area of oncology drug discovery.

Quantitative Assessment of Anti-Proliferative Activity

The anti-proliferative efficacy of benzamide analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for several benzamide analogs across a panel of human cancer cell lines, highlighting the diverse potency and selectivity of these compounds.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Mechanism of ActionReference
17t K562Chronic Myelogenous Leukemia0.57Tubulin Polymerization Inhibitor
17u K562Chronic Myelogenous Leukemia0.81Tubulin Polymerization Inhibitor
12a NCI-H460Non-Small Cell Lung Cancer1.2Tubulin Polymerization Inhibitor
12b NCI-H460Non-Small Cell Lung Cancer1.5Tubulin Polymerization Inhibitor
17j K562Chronic Myelogenous Leukemia0.16Apoptosis Induction, G0/G1 Arrest
BJ-13 Gastric Cancer CellsGastric CancerNot SpecifiedROS-mediated Apoptosis
2D A549Non-Small Cell Lung CancerNot SpecifiedHDAC Inhibitor
2C A549Non-Small Cell Lung CancerNot SpecifiedHDAC Inhibitor
7h H1975Non-Small Cell Lung Cancer3.5ROR1 Inhibitor
7h PC9Non-Small Cell Lung Cancer8.11ROR1 Inhibitor
7h A549Non-Small Cell Lung Cancer18.16ROR1 Inhibitor

Key Signaling Pathways and Mechanisms of Action

Benzamide analogs exert their anti-proliferative effects through various mechanisms, often targeting key cellular processes essential for cancer cell growth and survival. The primary mechanisms identified include the inhibition of tubulin polymerization, inhibition of histone deacetylases (HDACs), and the induction of apoptosis.

Histone Deacetylase (HDAC) Inhibition

A significant class of benzamide analogs function as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these benzamide analogs promote histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC Inhibition Pathway by Benzamide Analogs cluster_0 Cell Nucleus Benzamide_Analog Benzamide Analog HDAC Histone Deacetylase (HDAC) Benzamide_Analog->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->Tumor_Suppressor_Genes Allows Transcription Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Induces

Caption: Mechanism of action for HDAC-inhibiting benzamide analogs.

Tubulin Polymerization Inhibition

Another prominent mechanism of action for certain benzamide analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. By binding to tubulin, these compounds prevent its polymerization into microtubules. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

Induction of Apoptosis

Many benzamide analogs ultimately lead to programmed cell death, or apoptosis. This can be a direct effect or a downstream consequence of other mechanisms like cell cycle arrest. Apoptosis is often mediated by the activation of a cascade of enzymes called caspases. For instance, some benzamide derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the anti-proliferative activity of novel compounds. Below are detailed methodologies for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the benzamide analog for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.

Experimental_Workflow Experimental Workflow for Assessing Anti-Proliferative Activity Start Start: Cancer Cell Culture Treatment Treat with Benzamide Analogs (Varying Concentrations & Time) Start->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., for Caspases, Tubulin) Treatment->Western_Blot Data_Analysis Data Analysis: - IC50 Determination - Cell Cycle Distribution - Protein Expression Levels MTT_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Assess Anti-Proliferative Activity and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating benzamide analogs.

This guide provides a foundational understanding of the anti-proliferative activities of benzamide analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of anti-cancer agents.

Safety Operating Guide

Navigating the Disposal of 4-bromo-N-isobutylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-bromo-N-isobutylbenzamide, emphasizing operational and logistical plans to ensure the protection of personnel and the environment.

Hazard Assessment and Waste Characterization

Key Actions:

  • Consult Institutional EHS: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[2]

  • Hazard Identification: Based on analogous compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[4]

2. Waste Collection and Segregation:

  • Container Selection: Use a designated, non-reactive, and sealable container for waste collection. The container must be in good condition and have a secure lid.[1][2][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the mixture. Avoid using chemical formulas or abbreviations.[2]

  • Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, to prevent potential reactions and simplify disposal.[2][5] Keep it separate from strong acids, bases, and oxidizing agents.[2]

3. Waste Storage:

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6]

  • Secondary Containment: Place the waste container in secondary containment to mitigate spills.[2][5]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[2][4]

4. Arranging for Disposal:

  • Professional Disposal: The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company or your institution's EHS department.[2][7]

  • Documentation: Complete all required waste disposal forms as mandated by your institution and the disposal service.[2]

5. Spill Management:

  • Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance. Place the contaminated material into a sealed and labeled hazardous waste container.[2]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[2]

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[8] State-level agencies, such as the Department of Environmental Protection, are often authorized to implement and enforce these regulations.[9][10]

Regulatory Aspect Summary of Requirements Governing Body (Example)
Waste Identification Generators must determine if their waste is hazardous.[8][11]U.S. Environmental Protection Agency (EPA)
Containerization & Labeling Waste must be stored in appropriate, labeled containers.[4][5]EPA, State Environmental Agencies
Transportation Off-site transport requires a hazardous waste manifest to track the waste.[11]U.S. Department of Transportation (DOT), EPA
Treatment & Disposal Most hazardous wastes must be treated to meet specific standards before land disposal.[12]EPA, Permitted Treatment, Storage, and Disposal Facilities (TSDFs)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Non-Reactive, Sealable Waste Container ppe->container segregate Segregate Waste: - Halogenated - No Mixing with Incompatibles container->segregate saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) segregate->saa containment Use Secondary Containment saa->containment conditions Ensure Cool, Dry, Well-Ventilated Storage containment->conditions ehs Contact Institutional EHS or Licensed Waste Disposal Company conditions->ehs documentation Complete All Necessary Waste Disposal Forms ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-bromo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-bromo-N-isobutylbenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The specific hazards associated with this compound are detailed in its Safety Data Sheet (SDS).

Table 1: Summary of Hazards for this compound

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1]Avoid breathing dust. Contaminated work clothing must not be allowed out of the workplace.
Genetic Defects (Suspected)Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

A comprehensive approach to personal protective equipment is mandatory to mitigate exposure risks. The following table outlines the required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body PartEquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldChemical splash goggles are required to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion.[2]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable option for protection against a broad range of chemicals.[2][3] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Laboratory CoatA buttoned lab coat should be worn to protect the skin and clothing.[2]
Respiratory Respirator (if necessary)If engineering controls such as a fume hood are not sufficient to maintain exposure below permissible limits, a respirator is required.[2]
Feet Closed-toe ShoesShoes that cover the entire foot are mandatory to protect against spills and falling objects.[2][4]

Safe Handling and Operational Procedures

Proper handling procedures are critical to minimize the risk of exposure and accidents.

Experimental Workflow:

  • Preparation: Before starting any work, ensure that the work area is clean and uncluttered.[4] Locate the nearest safety shower, eyewash station, and fire extinguisher.[5]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 2.

  • Weighing and Transferring: When weighing or transferring the solid compound, use a spatula and avoid generating dust.

  • Reactions: When setting up reactions, ensure that all glassware is free of cracks or defects.[5] Use a stir bar or boiling chips to prevent bumping when heating solutions.[4]

  • Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Table 3: Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
Large Spill Evacuate the area immediately. Contact the institution's emergency response team.[7]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation: All waste containing this compound should be collected in a designated, labeled hazardous waste container.[7] As a halogenated organic compound, it should be segregated from non-halogenated waste.[7][8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] The storage area should be cool, dry, and well-ventilated.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]

Visual Guidance: PPE and Safety Workflow

The following diagram illustrates the logical flow of operations, emphasizing the integration of personal protective equipment at each stage of handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Select & Inspect PPE (Gloves, Goggles, Lab Coat) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Handle Chemical D->E F Decontaminate Work Area E->F I Spill or Exposure Occurs E->I Potential Incident G Segregate & Label Waste F->G H Doff PPE Correctly G->H J Follow Emergency Procedures (First Aid, Spill Control) H->J If Contaminated I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-isobutylbenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-isobutylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.